hSMG-1 inhibitor 11e
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHDVOENOAIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Pyrimidine Derivatives as hSMG-1 Inhibitors: A Technical Guide
The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins central to cellular signaling pathways.[1][2] hSMG-1 plays a crucial dual role in maintaining cellular integrity: it is a key regulator of the nonsense-mediated mRNA decay (NMD) pathway, an essential RNA surveillance mechanism, and it is also involved in the cellular response to genotoxic stress.[3][4][5] This unique functional combination has positioned hSMG-1 as a compelling therapeutic target, particularly in oncology, where deregulation of stress responses can contribute to tumor progression and resistance to therapy.[3][5] This guide details the discovery and characterization of pyrimidine derivatives as the first selective inhibitors of hSMG-1 kinase activity.
hSMG-1 Signaling Pathways
hSMG-1 exerts its influence through distinct signaling cascades. In the cytoplasm, it is a critical component of the NMD pathway, which identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). This process prevents the translation of potentially harmful truncated proteins. A key event in NMD is the hSMG-1-mediated phosphorylation of the core NMD factor, UPF1.[2][5] In the nucleus, hSMG-1 participates in the DNA damage response. Following genotoxic stress, such as exposure to ionizing radiation, hSMG-1 can phosphorylate and activate the tumor suppressor protein p53, contributing to cell cycle arrest and apoptosis.[1][6]
Discovery and Optimization of Pyrimidine Inhibitors
Through screening efforts, pyrimidine-based compounds were identified as potent inhibitors of hSMG-1 kinase activity.[3] Structure-based optimization of this initial scaffold was undertaken to enhance both biochemical potency and selectivity against other kinases, particularly those within the PIKK family like mTOR.[3][5] This led to the development of highly selective tool compounds, such as inhibitors 11e and 11j, which exhibit sub-nanomolar potency for hSMG-1.[7][8]
Quantitative Data: Inhibitor Potency and Selectivity
The optimization efforts resulted in compounds with significant selectivity for hSMG-1 over other related kinases. The table below summarizes the half-maximal inhibitory concentration (IC50) values for key pyrimidine derivatives.
| Compound | hSMG-1 IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | CDK1 IC50 (µM) | CDK2 IC50 (µM) |
| Inhibitor 11e | <0.05[7] | 45[7] | 61[7] | 92[7] | 32[7] | 7.1[7] |
| Inhibitor 11j | 0.11[8] | 50[8] | 92[8] | 60[8] | 32[8] | 7.1[8] |
Data compiled from multiple sources.[7][8]
Experimental Protocols
The characterization of these pyrimidine derivatives involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
hSMG-1 Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of compounds against purified hSMG-1 kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer with purified, recombinant hSMG-1 enzyme, a specific peptide substrate (e.g., a biotinylated peptide derived from the hUpf1 phosphorylation site), and MgCl2.
-
Compound Addition: Test compounds are serially diluted (commonly in DMSO) and added to the wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often at or near its Km concentration). The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Termination and Detection: The reaction is stopped by the addition of EDTA. The amount of phosphorylated substrate is quantified. A common method is to use a phosphorylation-specific antibody in a format such as Homogeneous Time Resolved Fluorescence (HTRF) or ELISA, where a signal is generated proportional to the extent of phosphorylation.
-
Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular UPF1 Phosphorylation Assay (Western Blot)
Objective: To confirm that the compounds inhibit hSMG-1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, UPF1.
Methodology:
-
Cell Culture and Treatment: A suitable human cell line (e.g., MDA-MB-361 breast cancer cells) is cultured to approximately 80% confluency.[8] The cells are then treated with varying concentrations of the hSMG-1 inhibitor (e.g., 0.3-3 µM) for a defined period (e.g., 1-4 hours).[5][8]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated UPF1 (e.g., anti-phospho-Ser1096 UPF1). A separate blot or a stripped and re-probed blot is incubated with an antibody for total UPF1 as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[6] The band intensity is quantified using software like ImageJ.
Cell Proliferation Assay
Objective: To assess the effect of hSMG-1 inhibition on the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a low density and allowed to attach overnight.[8]
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to vehicle-treated controls, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is calculated.
Discovery Workflow
The discovery of these potent and selective inhibitors followed a logical and systematic progression from initial identification to detailed characterization.
Conclusion
The identification and optimization of pyrimidine derivatives have yielded the first potent and highly selective small-molecule inhibitors of hSMG-1 kinase.[3] These compounds, such as inhibitors 11e and 11j, have proven invaluable as chemical probes to dissect the complex biology of hSMG-1 in both NMD and DNA damage response pathways.[5] Their development provides a critical foundation for further exploration of hSMG-1 as a therapeutic target in cancer and other diseases, representing a significant advancement in the field.
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of hSMG-1 Inhibitor 11e
This guide provides a detailed examination of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) kinase and the mechanism of action of its potent and selective inhibitor, compound 11e. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, RNA surveillance, and DNA damage response.
Introduction to hSMG-1
The human SMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins that play crucial roles in maintaining genomic integrity and responding to cellular stress.[1][2] hSMG-1 is a key regulator in two major cellular pathways: the nonsense-mediated mRNA decay (NMD) pathway and the genotoxic stress response pathway.[3][4][5][6]
-
Nonsense-Mediated mRNA Decay (NMD): This is a highly conserved RNA surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[7][8][9] By doing so, NMD prevents the synthesis of truncated and potentially harmful proteins.[1][7][8]
-
Genotoxic Stress Response: hSMG-1 is also activated in response to DNA damage, such as double-strand breaks, and participates in the activation of downstream effectors like p53 to initiate cell cycle arrest and DNA repair.[5][10][11]
Given its dual role, particularly in cellular responses to stress which can contribute to tumor growth and therapeutic resistance, hSMG-1 has emerged as a promising target for cancer treatment.[3][6]
hSMG-1 Inhibitor 11e: A Potent and Selective Kinase Inhibitor
This compound is a small molecule compound identified as a potent and highly selective inhibitor of the hSMG-1 kinase.[3][6][12] Its development has provided a valuable chemical probe to investigate the cellular functions of hSMG-1 and to explore its therapeutic potential.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct competitive inhibition of the ATP-binding site within the kinase domain of hSMG-1. This inhibition disrupts the downstream signaling events that are dependent on hSMG-1's phosphotransferase activity.
The central role of hSMG-1 in NMD is the phosphorylation of the key NMD factor, Up-frameshift protein 1 (UPF1).[1] This phosphorylation event is a critical step for the recruitment of other NMD factors and the subsequent degradation of the PTC-containing mRNA.[1][7][13]
The process can be summarized as follows:
-
During translation, when a ribosome encounters a PTC, the SURF (SMG1-UPF1-eRF1-eRF3) complex is formed.[7][8][13]
-
The interaction of UPF1 with UPF2 and UPF3B, which may be associated with an exon-junction complex (EJC) downstream of the PTC, leads to the formation of the DECID (decay-inducing) complex.[7][13]
-
This complex formation triggers the kinase activity of hSMG-1, leading to the phosphorylation of UPF1.[1][7][13]
-
Phosphorylated UPF1 then recruits degradation factors, such as SMG6, to the aberrant mRNA, leading to its decay.[7][14]
This compound, by blocking the kinase activity of hSMG-1, prevents the phosphorylation of UPF1.[4] This disruption of a critical step in the NMD pathway leads to the stabilization and accumulation of PTC-containing transcripts.[4]
hSMG-1 is also implicated in the cellular response to DNA damage.[10] It can phosphorylate key checkpoint proteins, including p53 on Serine 15, a modification that contributes to its activation and stabilization.[5][10][11] This function of hSMG-1 shows some overlap with other PIKK family members like ATM (Ataxia-Telangiectasia Mutated).[10] Depletion of hSMG-1 has been shown to lead to increased sensitivity to ionizing radiation.[10]
By inhibiting hSMG-1, inhibitor 11e can potentially sensitize cancer cells to DNA-damaging agents by preventing the activation of cell cycle checkpoints and DNA repair pathways that are dependent on hSMG-1 activity.[4]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of this compound has been quantified through various in vitro kinase assays. The compound demonstrates sub-nanomolar potency against hSMG-1 and high selectivity over other related kinases.
| Kinase Target | IC50 Value | Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | <0.05 nM | - | [3][4][12] |
| mTOR | 45 nM | >900-fold | [3][6] |
| PI3Kα | 61 nM | >1220-fold | [3][6] |
| PI3Kγ | 92 nM | >1840-fold | [3][6] |
| CDK1 | 32 µM | >640,000-fold | [3][6] |
| CDK2 | 7.1 µM | >142,000-fold | [3][6] |
In cellular assays, treatment of HEK293T cells with 10 nM of this compound resulted in a 92% reduction in the phosphorylation of the NMD effector UPF1, confirming its on-target activity in a cellular context.[4]
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
This assay is fundamental to determining the direct inhibitory effect of compound 11e on hSMG-1's enzymatic activity.
Objective: To measure the IC50 value of this compound.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant hSMG-1 kinase is purified. A synthetic peptide substrate, often derived from a known hSMG-1 target like UPF1 (e.g., GST-Upf1-S1096 peptide), is prepared.[15]
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled with ³²P), MgCl₂, and DTT.[15][16][17]
-
Inhibitor Titration: A series of dilutions of this compound are pre-incubated with the hSMG-1 enzyme.
-
Kinase Reaction Initiation: The reaction is started by the addition of the peptide substrate and [γ-³²P]ATP. The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration.[18]
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, often using phosphocellulose paper or SDS-PAGE followed by autoradiography.[16]
-
Data Analysis: The amount of incorporated radiolabel is quantified. The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control (e.g., DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.
This assay confirms the inhibitor's activity within a cellular environment by measuring its effect on a direct downstream target of hSMG-1.
Objective: To assess the inhibition of hSMG-1-mediated UPF1 phosphorylation in cells treated with inhibitor 11e.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T, HT1080) is cultured.[4][19] Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Cell Lysis: Cells are harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated UPF1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for total UPF1 and a loading control (e.g., β-actin or GAPDH) are used on the same or parallel blots for normalization.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate.[11] The band intensities are quantified using densitometry software. The ratio of phosphorylated UPF1 to total UPF1 is calculated and compared across different treatment conditions.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that functions through the potent and selective inhibition of the hSMG-1 kinase. Its primary mechanism of action involves the disruption of the nonsense-mediated mRNA decay pathway by preventing the critical phosphorylation of UPF1. Additionally, it has the potential to modulate the genotoxic stress response, suggesting its utility in combination therapies with DNA-damaging agents in oncology. The detailed understanding of its mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for its further investigation and development.
References
- 1. pnas.org [pnas.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nonsense-mediated mRNA decay SMG-1 kinase is regulated by large-scale conformational changes controlled by SMG-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of hSMG-1 Kinase in Nonsense-Mediated mRNA Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) protein kinase, a pivotal regulator of the Nonsense-Mediated mRNA Decay (NMD) pathway. We will explore its core functions, the intricate signaling cascade it governs, its structural characteristics, and its emerging role as a therapeutic target. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual process diagrams to offer a comprehensive resource for professionals in the field.
Introduction to Nonsense-Mediated mRNA Decay (NMD) and hSMG-1
Nonsense-Mediated mRNA Decay (NMD) is a crucial mRNA quality control mechanism present in all eukaryotes.[1][2][3] Its primary function is to identify and degrade messenger RNAs (mRNAs) that contain a premature termination codon (PTC).[2][4][5] This surveillance prevents the translation of these aberrant transcripts into truncated proteins, which could be nonfunctional or even harmful to the cell.[2][4][5] Beyond this quality control function, NMD also plays a significant role in regulating the expression of a substantial portion (~10%) of normal physiological mRNAs, thereby influencing diverse cellular processes.[3][6]
At the heart of the NMD pathway lies hSMG-1, a large serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family.[2][4][7] This family of kinases is known for its involvement in critical cellular processes, including mitogenic and stress-induced signaling pathways.[8] hSMG-1's essential function in NMD is to phosphorylate the master regulator UPF1, an event that is considered the definitive, rate-limiting step for triggering the degradation of the target mRNA.[7][9]
The Core Mechanism: hSMG-1 in the NMD Pathway
The activation of NMD is a highly orchestrated process that occurs during the pioneer round of translation. The central event is the phosphorylation of the UPF1 helicase by hSMG-1.[4][5] This phosphorylation is not constitutive; it is triggered upon the recognition of a PTC on a newly synthesized, postspliced mRNA.[2][4]
The recognition machinery involves a series of complex formations at the site of the stalled ribosome:
-
SURF Complex Formation: When a ribosome stalls at a PTC, hSMG-1 is recruited along with its regulatory partners SMG-8 and SMG-9.[3][10] Together with UPF1 and the eukaryotic release factors eRF1 and eRF3, they form a transient complex known as the SURF (SMG1-UPF1-eRF1-eRF3) complex.[10][11]
-
EJC Involvement and DECID Complex Assembly: In vertebrates, the distinction between a normal stop codon and a PTC often depends on the presence of an Exon Junction Complex (EJC) downstream.[9][12] The SURF complex associates with the EJC, a process facilitated by UPF2 and UPF3, leading to the formation of a larger "decay-inducing complex" (DECID).[11]
-
UPF1 Phosphorylation: It is within the DECID complex that hSMG-1's kinase activity is fully engaged, leading to the hyper-phosphorylation of UPF1 at specific serine-glutamine (SQ) motifs in its N- and C-terminal regions.[9][11][12] This phosphorylation event is the critical switch that commits the mRNA to degradation.[7][9]
-
Recruitment of Downstream Factors: Phosphorylated UPF1 (p-UPF1) acts as a binding platform, recruiting the downstream NMD factors, including the SMG-5/SMG-7 complex and the SMG-6 endonuclease.[4][5][11]
-
mRNA Degradation and Recycling: The recruitment of these factors initiates the degradation of the faulty mRNA through various routes, including decapping and endonucleolytic cleavage.[4][5] The process culminates in the dephosphorylation of UPF1, likely mediated by Protein Phosphatase 2A (PP2A) in complex with SMG-5/SMG-7, allowing UPF1 to be recycled for subsequent rounds of surveillance.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsense-mediated mRNA decay in humans at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SMG-1-mediated Upf1 phosphorylation in mammalian nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonsense-mediated mRNA decay factors act in concert to regulate common mRNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nonsense-mediated mRNA decay SMG-1 kinase is regulated by large-scale conformational changes controlled by SMG-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Serine/threonine-protein kinase SMG1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
hSMG-1 Inhibitor 11e: A Technical Guide to its Role in the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human suppressor with morphogenetic effect on genitalia 1 (hSMG-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins central to cellular stress responses. hSMG-1 plays a critical dual role in maintaining cellular homeostasis through its involvement in both the nonsense-mediated mRNA decay (NMD) pathway and the DNA damage response (DDR).[1][2] Its unique position at the crossroads of RNA surveillance and genome integrity makes it a compelling target for therapeutic intervention, particularly in oncology.
This technical guide provides an in-depth overview of the potent and selective hSMG-1 inhibitor, 11e. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.
hSMG-1 Inhibitor 11e: Potency and Selectivity
This compound is a highly potent and selective small molecule inhibitor of hSMG-1 kinase activity. Its exceptional selectivity is crucial for minimizing off-target effects, a key consideration in drug development.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 nM | - |
| mTOR | 45 nM | >900-fold |
| PI3Kα | 61 nM | >1220-fold |
| PI3Kγ | 92 nM | >1840-fold |
| CDK1 | 32 µM | >640,000-fold |
| CDK2 | 7.1 µM | >142,000-fold |
Data compiled from multiple sources.[1][2][3][4]
Core Cellular Functions Modulated by this compound
This compound exerts its cellular effects by disrupting two major stress response pathways:
-
Nonsense-Mediated mRNA Decay (NMD): NMD is a critical RNA surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. hSMG-1 is a key kinase in this pathway, responsible for the phosphorylation of the central NMD factor, UPF1.[5] Inhibition of hSMG-1 by 11e blocks this phosphorylation event, thereby inhibiting NMD.[4]
-
DNA Damage Response (DDR): In response to genotoxic stress, such as that induced by DNA damaging agents, hSMG-1 is activated and participates in the signaling cascade that leads to cell cycle arrest and DNA repair.[6] A key substrate of hSMG-1 in this pathway is the tumor suppressor protein p53. hSMG-1, along with other PIKKs like ATM, phosphorylates p53 at Serine 15, a critical event for p53 activation and its downstream functions.[1]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by hSMG-1 and its inhibitor, 11e.
Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. A network of SMG-8, SMG-9 and SMG-1 C-terminal insertion domain regulates UPF1 substrate recruitment and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of hSMG-1 Inhibition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a multifaceted serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in two critical cellular processes: nonsense-mediated mRNA decay (NMD) and the DNA damage response (DDR).[1][2] Its dual function places hSMG-1 at a crucial intersection of pathways that govern genome and transcriptome integrity, making it a compelling target for cancer therapy.[1][3] This technical guide provides an in-depth exploration of the therapeutic potential of hSMG-1 inhibition, summarizing key preclinical data, outlining experimental methodologies, and visualizing the complex signaling networks involved.
Core Concepts: The Dual Roles of hSMG-1 in Cellular Homeostasis
hSMG-1's significance in oncology stems from its involvement in pathways frequently dysregulated in cancer:
-
Nonsense-Mediated mRNA Decay (NMD): As a key regulator of NMD, hSMG-1 is responsible for the surveillance and degradation of mRNAs containing premature termination codons (PTCs).[4][5][6] This quality control mechanism prevents the translation of truncated proteins that could be deleterious to the cell. In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by degrading mRNAs of mutated tumor suppressor genes.[4] Conversely, cancer cells can exploit NMD to downregulate the expression of tumor-suppressor transcripts or to eliminate mRNAs encoding neoantigens, thereby evading immune detection.[7][8] Inhibition of hSMG-1, and therefore NMD, can restore the expression of these neoantigens, potentially enhancing the efficacy of immunotherapies.[9][10]
-
DNA Damage Response (DDR): hSMG-1 is an integral component of the DDR network, functioning in concert with other PIKK family members like ATM and ATR.[1][2] It is activated by genotoxic stress, such as ionizing radiation (IR) and oxidative stress, and contributes to the phosphorylation and activation of key checkpoint proteins, including p53.[1][11] By participating in the G1/S checkpoint, hSMG-1 helps to maintain genomic stability. Depletion of hSMG-1 has been shown to lead to spontaneous DNA damage and increased sensitivity to IR.[1]
Therapeutic Rationale for hSMG-1 Inhibition
The therapeutic strategy of inhibiting hSMG-1 in cancer is underpinned by several key observations:
-
Tumor Suppressor Function: Evidence suggests that hSMG-1 can act as a tumor suppressor. Its depletion has been shown to enhance tumor growth in xenograft models. Furthermore, hSMG-1 haploinsufficiency in mice predisposes them to a range of tumors.[12] It suppresses tumor growth by regulating critical cell cycle proteins such as Cdc25A and CDK2.[12]
-
Sensitization to Chemotherapy: Inhibition of hSMG-1 has been demonstrated to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like gemcitabine and cisplatin.[13] This effect is mediated through an increase in apoptosis, as evidenced by the upregulation of activated caspases 3 and 9.[13]
-
Induction of Anti-Tumor Immunity: By inhibiting NMD, hSMG-1 inhibitors can lead to the expression of truncated proteins from mutated genes. These can be processed and presented as neoantigens on the surface of cancer cells, making them recognizable and targetable by the immune system.[9][10]
Preclinical Evidence for hSMG-1 Inhibition
A growing body of preclinical research supports the development of hSMG-1 inhibitors. Several small molecules have been identified that potently and selectively inhibit hSMG-1 kinase activity.
Table 1: Preclinical Activity of hSMG-1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cellular Effects | Cancer Type | Reference(s) |
| 11e | hSMG-1 | <0.05 | Potent and selective inhibition of hSMG-1 kinase. | Not specified | [3] |
| KVS0001 | SMG1 | Not specified | Elevates expression of transcripts and proteins from truncating mutations; increases presentation of HLA class I-associated peptides. | Not specified | [9][14] |
| LY3023414 | PI3K, AKT1, mTOR, SMG1 | Not specified | Increases expression of mutant RNA transcripts. | Lung Cancer (NCI-H358), Colorectal Cancer (LS180) | [9][15] |
| CC-115 | mTOR, DNA-PK, SMG1 | Not specified | Induces UPR transcripts and apoptosis. | Multiple Myeloma | [16] |
Table 2: Effects of hSMG-1 Depletion/Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Method of Inhibition | Key Findings | Reference(s) |
| H1299 | Non-small cell lung cancer | siRNA | Enhanced sensitivity to gemcitabine and cisplatin; increased apoptosis. | [13] |
| U2OS | Osteosarcoma | siRNA | Increased sensitivity to TNFα-induced apoptosis. | [2] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | CC-115, SMG1i | Decreased proliferation and survival; induction of UPR and apoptosis. | [16] |
| NCI-H358, LS180 | Lung, Colorectal Cancer | LY3023414 | Increased expression of mutant alleles. | [17] |
Signaling Pathways and Experimental Workflows
hSMG-1 in the DNA Damage Response and Cell Cycle Control
hSMG-1 plays a crucial role in the G1/S checkpoint in response to DNA damage. It can phosphorylate and activate p53, a key tumor suppressor, and regulate the stability of Cdc25A, a phosphatase that promotes cell cycle progression by activating CDK2.
Caption: hSMG-1 signaling in the DNA damage response and cell cycle control.
The Role of hSMG-1 in Nonsense-Mediated mRNA Decay (NMD)
hSMG-1 is a central kinase in the NMD pathway. It phosphorylates the key NMD factor UPF1, which is a critical step for the degradation of mRNAs containing premature termination codons (PTCs).
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonsense-mediated mRNA Decay and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsense-mediated mRNA Decay and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nonsense-Mediated mRNA Decay: Pathologies and the Potential for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMG-1 suppresses CDK2 and tumor growth by regulating both the p53 and Cdc25A signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of inhibiting the expression of hSMG-1 on chemosensitivity of human non-small cell lung cancer H1299 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
Structural Basis for the Selectivity of hSMG-1 Inhibitor 11e: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high selectivity of the pyrimidine derivative, inhibitor 11e, for the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase. A comprehensive understanding of this selectivity is crucial for the development of targeted cancer therapeutics, given hSMG-1's dual role in nonsense-mediated mRNA decay (NMD) and the genotoxic stress response.
Quantitative Analysis of Inhibitor 11e Potency and Selectivity
Inhibitor 11e, a potent and selective inhibitor of hSMG-1, has been extensively profiled against a panel of kinases to determine its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the remarkable selectivity of 11e for hSMG-1 over other closely related kinases, particularly those in the PI3K-related kinase (PIKK) family.
| Target Kinase | IC50 (nM) | Selectivity over hSMG-1 (fold) | Reference |
| hSMG-1 | <0.05 | - | [1][2][3][4][5][6] |
| mTOR | 45 | >900 | [2][3][4][5][6] |
| PI3Kα | 61 | >1220 | [2][3][4][5][6] |
| PI3Kγ | 92 | >1840 | [2][3][5][6] |
| CDK1 | 32,000 | >640,000 | [2][3][4][5][6] |
| CDK2 | 7,100 | >142,000 | [2][3][4][5][6] |
hSMG-1 Signaling Pathways
hSMG-1 is a critical regulator in two major cellular pathways: the nonsense-mediated mRNA decay (NMD) pathway, which ensures transcriptome integrity, and the genotoxic stress response pathway, which maintains genome stability.
Nonsense-Mediated mRNA Decay (NMD) Pathway
The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). hSMG-1's role is to phosphorylate the key NMD factor, UPF1, a critical step for the recruitment of decay factors.
Caption: The role of hSMG-1 in the NMD pathway.
Genotoxic Stress Response Pathway
In response to DNA damage, hSMG-1, in concert with other PIKKs like ATM, phosphorylates key effector proteins such as p53, leading to cell cycle arrest and apoptosis.
Caption: hSMG-1's involvement in the DNA damage response.
Structural Basis for Selectivity of Inhibitor 11e
The high selectivity of inhibitor 11e for hSMG-1 is attributed to its unique interactions within the kinase's ATP-binding pocket, as revealed by molecular modeling studies.[7] The inhibitor's pyrimidine-pyridine core, functionalized with sulfonamide and urea groups, optimally occupies distinct hydrophobic regions within the hSMG-1 kinase domain.
Key interactions include:
-
Sulfonamide Group: Forms crucial hydrogen bonds with the side chains of Glu1271 and Asp1273 .[7]
-
Urea Moiety: Interacts with the backbone of Val1248 in the hinge region of the kinase.[7]
This binding mode is distinct from its interaction with other kinases. For instance, in mTOR, steric hindrance from Leu2185 is proposed to reduce the binding affinity of 11e.[7]
Caption: Key interactions of inhibitor 11e in the hSMG-1 active site.
Experimental Protocols
The determination of inhibitor potency and selectivity, as well as the elucidation of its binding mode, relies on a suite of biochemical and structural biology techniques.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human hSMG-1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., a peptide with a consensus phosphorylation sequence for hSMG-1)
-
Inhibitor 11e stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of inhibitor 11e in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known broad-spectrum inhibitor or no enzyme (for 100% inhibition).
-
Add the hSMG-1 kinase and substrate mixture to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a set period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling Workflow
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
Protein-Ligand Complex Crystallography and Structure Determination
The following is a generalized workflow for obtaining the crystal structure of a kinase in complex with an inhibitor.
Procedure:
-
Protein Expression and Purification: Express a construct of the hSMG-1 kinase domain in a suitable system (e.g., insect or mammalian cells) and purify to high homogeneity.
-
Complex Formation: Incubate the purified kinase with a molar excess of inhibitor 11e to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify conditions that yield diffraction-quality crystals of the complex.
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components, temperature, and other parameters to improve crystal size and quality.
-
X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a homologous kinase structure as a search model. Refine the atomic coordinates against the experimental data and build the inhibitor molecule into the electron density map.
-
Structural Analysis: Analyze the final refined structure to identify the key protein-ligand interactions responsible for binding and selectivity.
Conclusion
The remarkable selectivity of inhibitor 11e for hSMG-1 is a result of specific hydrogen bonding and hydrophobic interactions within the kinase's active site. The detailed understanding of this structural basis, supported by quantitative biochemical data and robust experimental methodologies, provides a solid foundation for the rational design of next-generation hSMG-1 inhibitors with improved therapeutic profiles for the treatment of cancer. Further structural studies, including obtaining a high-resolution crystal structure of the hSMG-1-11e complex, will be invaluable in guiding future drug discovery efforts targeting this important kinase.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hSMG-1 inhibitor 11e | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound | 1402452-10-1 | MOLNOVA [molnova.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound () for sale [vulcanchem.com]
The Impact of hSMG-1 Inhibitor 11e on UPF1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of the potent and selective hSMG-1 kinase inhibitor, compound 11e, on the phosphorylation of the key nonsense-mediated mRNA decay (NMD) factor, UPF1. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the fields of molecular biology, oncology, and drug development.
Core Concepts: The Role of hSMG-1 and UPF1 in Nonsense-Mediated mRNA Decay
Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). This quality control process prevents the translation of truncated and potentially harmful proteins. A central player in this pathway is the phosphoinositide 3-kinase-related kinase (PIKK) hSMG-1, which acts as a master regulator by phosphorylating the ATP-dependent RNA helicase, UPF1.
The phosphorylation of UPF1 by hSMG-1 is a pivotal and rate-limiting step in NMD.[1] This post-translational modification triggers a cascade of events, including the recruitment of other NMD factors, leading to the degradation of the targeted mRNA.[2] Consequently, inhibiting the kinase activity of hSMG-1 presents a compelling therapeutic strategy for diseases where the suppression of NMD is desirable, such as in certain genetic disorders and cancers where NMD can degrade transcripts that could otherwise produce a partially functional protein or tumor-suppressing neoantigens.
hSMG-1 Inhibitor 11e: A Potent and Selective Tool
Compound 11e is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase.[3] Its development has provided the research community with a valuable tool to probe the intricacies of the NMD pathway and to explore the therapeutic potential of NMD inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound and its impact on the NMD pathway.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. mTOR | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. CDK1 | Selectivity vs. CDK2 | Reference |
| This compound | hSMG-1 | <0.05 | >900-fold | >1220-fold | >1840-fold | >640,000-fold | >142,000-fold | [4][5][6] |
| This compound | mTOR | 45 | - | - | - | - | - | [4][7] |
| This compound | PI3Kα | 61 | - | - | - | - | - | [4][7] |
| This compound | PI3Kγ | 92 | - | - | - | - | - | [4][7] |
| This compound | CDK1 | 32,000 | - | - | - | - | - | [4][7] |
| This compound | CDK2 | 7,100 | - | - | - | - | - | [4][7] |
Table 2: Cellular Effect of SMG1 Inhibition on UPF1 Phosphorylation
| Inhibitor | Cell Lines | Concentration | Effect on Phospho-UPF1 | Reference |
| KVS0001 (derived from SMG1i-11) | NCI-H358, LS180, SW480 | 5 µM | Substantial decrease | [8][9] |
| SMG1i | HCT 116 | Dose-dependent | Decreased phosphorylation | [10] |
| SMG1 knockdown (siRNA) | A549 | N/A | Upregulation of total Upf1 and Upf2 | [11] |
| SMG1 knockdown (siRNA) | CARASIL fibroblasts | N/A | Suppression of UPF1 phosphorylation | [12] |
Note: SMG1i-11 is a closely related analog of 11e, and KVS0001 is a novel inhibitor derived from SMG1i-11. The data for these compounds are presented as strong indicators of the expected effect of 11e.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of UPF1 Phosphorylation in NMD
Caption: NMD pathway leading to UPF1 phosphorylation and its inhibition by 11e.
Experimental Workflow for Assessing UPF1 Phosphorylation
Caption: Workflow for analyzing UPF1 phosphorylation via Western Blot.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effect of hSMG-1 inhibitors on UPF1 phosphorylation.
In Vitro hSMG-1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of hSMG-1 on its substrate, UPF1.
Materials:
-
Recombinant human SMG-1 (hSMG-1)
-
Recombinant human UPF1 (or a peptide substrate containing the phosphorylation site, e.g., GST-Upf1-S1096)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or cold ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or Western blot equipment
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection, or cold ATP for detection by phospho-specific antibodies).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and quantify the incorporation of ³²P into the UPF1 substrate using a phosphorimager.
-
For non-radioactive detection, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific UPF1 antibody.[13]
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot for Phosphorylated UPF1
This experiment determines the effect of the inhibitor on UPF1 phosphorylation within a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HCT 116, NCI-H358)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, cOmplete)
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-UPF1 (e.g., targeting Ser1107 or Ser1127)[13]
-
Mouse anti-total UPF1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).[14]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total UPF1 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated UPF1.
Conclusion
This compound is a powerful research tool for modulating the NMD pathway. Its high potency and selectivity allow for precise investigation of the downstream consequences of inhibiting UPF1 phosphorylation. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this inhibitor to explore the roles of NMD in various biological processes and disease states. The significant reduction in UPF1 phosphorylation upon treatment with hSMG-1 inhibitors underscores the potential of targeting this kinase for therapeutic intervention.
References
- 1. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N- and C-terminal Upf1 phosphorylations create binding platforms for SMG-6 and SMG-5:SMG-7 during NMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 10. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pnas.org [pnas.org]
- 13. Phospho-UPF1 (Ser1107) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Functions of hSMG-1 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase is a critical regulator of cellular homeostasis, operating at the intersection of RNA surveillance and stress response pathways. As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, hSMG-1 exhibits a dual functionality that is integral to maintaining both the integrity of the transcriptome and the stability of the genome. This technical guide provides a comprehensive overview of the core functions of hSMG-1, with a focus on its roles in nonsense-mediated mRNA decay (NMD) and the DNA damage response. We present quantitative data on its substrate phosphorylation, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
The Dichotomous Roles of hSMG-1 Kinase
hSMG-1's cellular importance stems from its involvement in two fundamental surveillance mechanisms: ensuring the fidelity of gene expression through NMD and orchestrating cellular responses to genotoxic stress.
Guardian of the Transcriptome: hSMG-1 in Nonsense-Mediated mRNA Decay
Nonsense-mediated mRNA decay is a quality control pathway that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[1] These aberrant transcripts can arise from genetic mutations or errors during RNA processing and, if translated, could produce truncated and potentially harmful proteins.
At the heart of NMD lies the phosphorylation of the key factor, Upf1 , an ATP-dependent RNA helicase.[1][2] hSMG-1 is the principle kinase responsible for this critical phosphorylation event. Upon the recognition of a stalled ribosome at a PTC, hSMG-1 is recruited to the surveillance complex and phosphorylates Upf1 on specific serine (Ser) and threonine (Thr) residues within its N- and C-terminal regions.[3] This phosphorylation cascade is a decisive step, marking the mRNA for degradation. Phosphorylated Upf1 then serves as a binding platform for downstream NMD effectors, such as the SMG-5/7 heterodimer and the SMG-6 endonuclease, which execute the degradation of the faulty mRNA.[4]
Sentinel of the Genome: hSMG-1 in the Cellular Stress Response
Beyond its role in RNA quality control, hSMG-1 is an active participant in the cellular response to a variety of stresses, with a pronounced role in the DNA damage response (DDR).[5] This function aligns it with other well-characterized PIKK family members like ATM and ATR.
In response to genotoxic insults, such as those induced by ionizing radiation, hSMG-1 is activated and contributes to the phosphorylation and stabilization of the tumor suppressor protein p53 .[5][6] A key phosphorylation site targeted by hSMG-1 on p53 is Serine 15 .[6] This modification is crucial for enhancing the stability and transcriptional activity of p53, which in turn orchestrates a range of cellular outcomes including cell cycle arrest, the initiation of DNA repair mechanisms, or, in cases of irreparable damage, the induction of apoptosis.[7][8]
Quantitative Insights into hSMG-1 Activity
The following tables provide a summary of the key quantitative data related to hSMG-1's enzymatic function and its inhibition.
Table 1: hSMG-1 Substrate Phosphorylation
| Substrate | Key Phosphorylation Sites | Consequence of Phosphorylation |
| Upf1 | Threonine 28, Serine 1078, Serine 1096 | Recruitment of downstream NMD factors (SMG-5/6/7), leading to mRNA decay.[3] |
| p53 | Serine 15 | Increased protein stability and activation of transcriptional programs for cell cycle arrest, DNA repair, or apoptosis.[6] |
Table 2: Pharmacological Inhibitors of hSMG-1
| Inhibitor | IC50 | Selectivity |
| Wortmannin | 1-2 µM in intact cells | Pan-PIKK inhibitor |
| Pyrimidine Derivative (11e) | <0.05 nM | Highly selective for hSMG-1 over mTOR, PI3Kα/γ, and CDK1/2 |
| Pyrimidine Derivative (11j) | 0.11 nM | Highly selective for hSMG-1 over mTOR, PI3Kα/γ, and CDK1/2 |
Note: The kinetic parameters of hSMG-1, such as Km and Vmax for its substrates, are not extensively documented in publicly available literature and require empirical determination through in vitro kinase assays.
Methodologies for Investigating hSMG-1 Function
This section outlines detailed protocols for essential experiments designed to probe the dual functions of hSMG-1 kinase.
In Vitro Kinase Assay with Radiolabeled ATP
This assay directly measures the phosphorylation of a substrate by hSMG-1.
Materials:
-
Purified, active hSMG-1 kinase
-
Purified substrate protein (e.g., recombinant Upf1 or p53)
-
[γ-³²P]ATP (high specific activity)
-
10X Kinase Reaction Buffer (200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10X ATP Solution (1 mM non-radiolabeled ATP)
-
SDS-PAGE loading buffer
-
SDS-PAGE apparatus
-
Phosphorimager system or autoradiography film
Protocol:
-
On ice, prepare a 20 µL kinase reaction mixture containing: 2 µL of 10X Kinase Reaction Buffer, an optimized amount of hSMG-1 kinase, an optimized amount of substrate protein, and nuclease-free water to a volume of 18 µL.
-
Initiate the phosphorylation reaction by adding 2 µL of a 1:1 mixture of 10X ATP Solution and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined duration (e.g., 30 minutes), ensuring the reaction proceeds within the linear range as determined by a preliminary time-course experiment.
-
Terminate the reaction by adding 20 µL of 2X SDS-PAGE loading buffer.
-
Denature the proteins by heating the samples at 95°C for 5 minutes.
-
Resolve the proteins using SDS-PAGE.
-
Dry the gel and visualize the incorporated radiolabel by exposing the gel to a phosphor screen or autoradiography film.
-
Quantify the signal intensity of the phosphorylated substrate band to determine kinase activity.
Immunoprecipitation of hSMG-1 from Cellular Extracts
This method is employed to isolate hSMG-1 and its associated proteins from a complex cellular environment.
Materials:
-
A human cell line known to express hSMG-1 (e.g., HEK293T).
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
A specific antibody targeting hSMG-1 (or an epitope tag if using an over-expression system).
-
Protein A/G-conjugated agarose or magnetic beads.
-
Wash Buffer (Lysis Buffer containing a lower concentration of detergent, e.g., 0.1% Triton X-100).
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer).
Protocol:
-
Harvest cultured cells and lyse them in ice-cold Lysis Buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-hSMG-1 antibody to form immune complexes.
-
Capture the immune complexes by adding Protein A/G beads.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using Elution Buffer for downstream applications such as mass spectrometry or Western blotting.
Dual-Luciferase Reporter Assay for NMD Activity
This reporter-based assay provides a quantitative measure of NMD efficiency in living cells.[9][10][11]
Materials:
-
A suitable human cell line.
-
A pair of dual-luciferase reporter plasmids: one containing a premature termination codon (PTC) within the firefly luciferase gene and a constitutively expressed Renilla luciferase for normalization, and a control plasmid without the PTC.
-
A transfection reagent.
-
A commercial dual-luciferase assay kit.
-
A luminometer.
Protocol:
-
Transfect the cells with either the PTC-containing or the control reporter plasmid.
-
After a suitable incubation period (typically 24-48 hours), lyse the cells.
-
In a luminometer-compatible plate, first measure the firefly luciferase activity.
-
Then, in the same well, quench the firefly luciferase signal and measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for both the PTC-containing and control reporters.
-
The efficiency of NMD is inversely proportional to the firefly/Renilla ratio of the PTC-containing reporter relative to the control.
Western Blot Analysis of Substrate Phosphorylation
This technique is used to detect the phosphorylation status of hSMG-1 substrates.
Materials:
-
Protein samples from cell lysates or immunoprecipitations.
-
SDS-PAGE and Western blotting equipment.
-
Membranes (PVDF or nitrocellulose).
-
Blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-Upf1 S1078) and for the total protein.
-
An appropriate HRP-conjugated secondary antibody.
-
A chemiluminescent detection reagent.
Protocol:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13]
-
After further washing, apply the chemiluminescent substrate and detect the signal.
-
Quantify the signal for both the phosphorylated and total protein to determine the relative level of phosphorylation.
Visualizing hSMG-1's Functional Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and a general experimental workflow for studying hSMG-1.
Caption: The hSMG-1-mediated NMD pathway.
Caption: hSMG-1's role in the DNA damage response.
Caption: A workflow for investigating hSMG-1.
References
- 1. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. 免疫沉澱程序 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation protocol. EuroMAbNet [euromabnet.com]
- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Antibody Staining & Detection [novusbio.com]
hSMG-1: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) is a multifaceted serine/threonine kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a crucial dual role in cellular homeostasis through its involvement in both nonsense-mediated mRNA decay (NMD) and the DNA damage response (DDR). The deregulation of these pathways is a hallmark of cancer, positioning hSMG-1 as a compelling therapeutic target. This technical guide provides a comprehensive overview of hSMG-1's function in oncology, detailing its signaling pathways, the therapeutic potential of its inhibition, quantitative data on its expression and the effects of its modulation, and detailed experimental protocols for its investigation.
Introduction to hSMG-1
hSMG-1 is a critical regulator of two fundamental cellular processes:
-
Nonsense-Mediated mRNA Decay (NMD): As a key initiator of NMD, hSMG-1 phosphorylates the UPF1 helicase, a crucial step in the degradation of mRNAs containing premature termination codons (PTCs).[1] This surveillance mechanism prevents the synthesis of truncated and potentially harmful proteins that can arise from genetic mutations or errors in transcription and splicing. In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by eliminating transcripts of mutated tumor suppressor genes. Conversely, it can promote tumorigenesis by degrading transcripts that could produce immunogenic neoantigens, thereby helping cancer cells evade immune surveillance.[2]
-
DNA Damage Response (DDR): As a member of the PIKK family, which also includes ATM, ATR, and DNA-PK, hSMG-1 is activated in response to genotoxic stress, such as DNA double-strand breaks.[1] It participates in cell cycle checkpoint control, specifically the G1/S checkpoint, through both p53-dependent and p53-independent pathways.[3] By phosphorylating key substrates like p53, hSMG-1 contributes to the maintenance of genomic integrity.
The dual functionality of hSMG-1 places it at a critical nexus of cellular quality control and stress response, making it an attractive target for therapeutic intervention in oncology.
hSMG-1 as a Therapeutic Target
The therapeutic rationale for targeting hSMG-1 in cancer is context-dependent and can be broadly categorized into two main strategies:
-
Inhibition of NMD for Neoantigen Presentation: In cancers with a high mutational burden, particularly those with numerous frameshift or nonsense mutations, NMD can suppress the generation of neoantigens, which are crucial for an effective anti-tumor immune response.[2] Inhibition of hSMG-1 can restore the expression of these truncated proteins, leading to the presentation of novel neoantigens on the tumor cell surface and potentially enhancing the efficacy of immunotherapies.[4][5]
-
Modulation of the DNA Damage Response: By inhibiting hSMG-1, cancer cells may become more susceptible to DNA-damaging agents, such as chemotherapy and radiation. This is particularly relevant in tumors that are already deficient in other DDR pathways, a concept known as synthetic lethality. Furthermore, disrupting hSMG-1's role in cell cycle control can impede tumor growth.[3]
Quantitative Data on hSMG-1 in Oncology
Expression of hSMG-1 in Cancer
The expression of hSMG-1 varies across different tumor types, with both upregulation and downregulation reported, suggesting a context-dependent role in tumorigenesis.
| Cancer Type | hSMG-1 Expression Status | Method of Analysis | Reference |
| Gastric Cancer | Significantly lower in tumor tissues compared to normal mucosa.[6] | Immunohistochemistry (IHC) | [6] |
| Hepatocellular Carcinoma (HCC) | Significantly lower in HCC tissue than in normal tissues.[1] | Not specified | [1] |
| HPV-positive Head and Neck Squamous Cell Carcinoma | Underexpressed.[1] | Not specified | [1] |
| Pancreatic Ductal Adenocarcinoma, Lung Adenocarcinoma, Breast Cancer | High expression correlates with worse survival. | The Cancer Genome Atlas (TCGA) data | [6] |
Efficacy of hSMG-1 Inhibition
The development of small molecule inhibitors targeting the kinase activity of hSMG-1 has enabled the preclinical evaluation of its therapeutic potential.
| Inhibitor | Cancer Cell Line(s) | IC50 / GI50 | Effect | Reference |
| CC-115 | Multiple Myeloma (RPMI-8226, U266, MM.1S, OPM-2, KMS-11) | GI50 values ranging from <10 nM to >1 µM | Decreased proliferation and survival.[7] | [3][7] |
| A-549 (Lung Carcinoma) | ~1 µM | Growth inhibition.[7] | [3][7] | |
| HCT 116 (Colon Carcinoma) | ~1 µM | Growth inhibition.[7] | [3][7] | |
| KVS0001 | NCI-H358 (Lung Cancer), LS180 (Colon Cancer) | Bioactive in the nanomolar range.[8] | Subverts NMD-mediated downregulation of mutant transcripts and proteins.[5][8] | [4][5][8] |
| siRNA-mediated knockdown | H1299 (Non-small cell lung cancer) | N/A | Enhanced sensitivity to gemcitabine and cisplatin. |
Effects of hSMG-1 Modulation on Cellular Processes
| Experimental Approach | Cell Line | Quantitative Effect | Cellular Process | Reference |
| siRNA knockdown of hSMG-1 + Gemcitabine (10.0 mg/L) | H1299 | Survival rate decreased from 0.69 to 0.51. | Cell Viability | |
| siRNA knockdown of hSMG-1 + Cisplatin (10.0 mg/L) | H1299 | Survival rate decreased from 0.48 to 0.34. | Cell Viability | |
| siRNA knockdown of hSMG-1 + Gemcitabine | H1299 | Apoptotic rate increased from 12.0% to 20.9%. | Apoptosis | |
| siRNA knockdown of hSMG-1 + Cisplatin | H1299 | Apoptotic rate increased from 4.5% to 10.2%. | Apoptosis |
Signaling Pathways and Experimental Workflows
Nonsense-Mediated mRNA Decay (NMD) Pathway
Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway initiated by hSMG-1.
hSMG-1 in the DNA Damage Response (DDR)
Caption: hSMG-1's role in the DNA Damage Response and cell cycle control.
Workflow for High-Throughput Screening of NMD Inhibitors
Caption: A generalized workflow for the discovery of hSMG-1/NMD inhibitors.
Experimental Protocols
siRNA-mediated Knockdown of hSMG-1
This protocol describes the transient knockdown of hSMG-1 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
hSMG-1 specific siRNA and non-targeting control siRNA (20 µM stock).
-
Lipofectamine RNAiMAX Transfection Reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Target cells (e.g., H1299).
-
6-well plates.
-
Standard cell culture reagents.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of 20 µM siRNA (final concentration 50 nM) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Assess hSMG-1 mRNA or protein levels by RT-qPCR or Western blotting, respectively, to confirm knockdown efficiency.
Western Blotting for hSMG-1 and Phospho-UPF1
This protocol details the detection of total hSMG-1 and phosphorylated UPF1 (a direct substrate of hSMG-1) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-hSMG-1 antibody.
-
Rabbit anti-phospho-UPF1 (e.g., targeting Ser1096) antibody.[9]
-
Mouse anti-β-actin antibody (loading control).
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-hSMG-1 (1:1000), anti-phospho-UPF1 (1:1000)[9], anti-β-actin (1:5000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Real-Time Quantitative PCR (RT-qPCR) for NMD Substrates
This protocol is for quantifying the abundance of known NMD substrate mRNAs following hSMG-1 inhibition.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for NMD target genes (e.g., SC35 1.6kb, CARS) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| GAPDH | CACCACCAACTGCTTAGCAC | CCCTGTTGCTGTAGCCAAAT |
| SC35 1.6kb | GAGCGGCTGTCTGACTCCT | CTTCTGGGACTCATCTGGCT |
| CARS | TGAAGGCTGAGTTTGAGACC | TCCAGCATGTAGTTGAGGT |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample and primer set.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in NMD substrate mRNA levels, normalized to the housekeeping gene.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.[1]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[1]
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the hSMG-1 inhibitor for the desired duration (e.g., 48-72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer. Cell viability is proportional to the luminescent signal.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).[10]
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Washing: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
Materials:
-
TUNEL assay kit (e.g., DeadEnd™ Fluorometric TUNEL System).[12]
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.2% Triton X-100).
-
Fluorescence microscope.
Procedure:
-
Cell Fixation and Permeabilization: Fix cells grown on coverslips with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[12]
-
TUNEL Reaction:
-
Equilibrate the cells with equilibration buffer.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified, dark chamber.[12]
-
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Conclusion and Future Directions
hSMG-1 stands out as a promising and versatile target in oncology due to its integral roles in both mRNA surveillance and DNA damage response. The ability to modulate these pathways through hSMG-1 inhibition offers novel therapeutic avenues, including enhancing anti-tumor immunity and sensitizing cancer cells to conventional therapies. The development of potent and specific hSMG-1 inhibitors is a critical next step. Future research should focus on:
-
Identifying predictive biomarkers: Determining which patient populations are most likely to respond to hSMG-1 inhibition, based on tumor mutational burden, specific DDR deficiencies, or hSMG-1 expression levels.
-
Combination therapies: Exploring the synergistic effects of hSMG-1 inhibitors with immune checkpoint inhibitors, PARP inhibitors, and traditional chemotherapy and radiotherapy.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to hSMG-1 inhibition to inform the development of next-generation inhibitors and rational combination strategies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPF1 ATPase autoinhibition and activation modulate RNA binding kinetics and NMD efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for hSMG-1 Inhibitor 11e in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the highly potent and selective hSMG-1 kinase inhibitor, 11e, in cell culture experiments. The protocols outlined below are intended to serve as a foundation for studying the roles of hSMG-1 in nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.
Introduction
The human suppressor of morphogenesis in genitalia-1 (hSMG-1) is a phosphoinositide 3-kinase-related kinase (PIKK) that plays a crucial role in two major cellular pathways: nonsense-mediated mRNA decay (NMD) and the genotoxic stress response. NMD is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. In the context of genotoxic stress, hSMG-1 is involved in the activation of checkpoint kinases and the phosphorylation of key proteins like p53, contributing to cell cycle arrest and DNA repair.
hSMG-1 inhibitor 11e is a potent and highly selective small molecule inhibitor of hSMG-1 kinase activity. Its high selectivity minimizes off-target effects, making it a valuable tool for elucidating the specific functions of hSMG-1.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Notes |
| hSMG-1 IC50 | <0.05 nM | Recombinant hSMG-1 | Demonstrates very high potency. |
| Selectivity vs. mTOR | >900-fold | Kinase assays | IC50 for mTOR is 45 nM. |
| Selectivity vs. PI3Kα | >1,220-fold | Kinase assays | IC50 for PI3Kα is 61 nM. |
| Selectivity vs. PI3Kγ | - | Kinase assays | IC50 for PI3Kγ is 92 nM. |
| Selectivity vs. CDK1 | >640,000-fold | Kinase assays | IC50 for CDK1 is 32 μM. |
| Selectivity vs. CDK2 | - | Kinase assays | IC50 for CDK2 is 7.1 μM. |
| Effective Concentration for UPF1 Phosphorylation Inhibition | 10 nM | HEK293T cells | Resulted in a 92% reduction in UPF1 phosphorylation. |
| Effective Concentration for NMD Inhibition | 0.3 µM | HT1080 cells | Used for studying the effects of NMD inhibition on tumorigenicity. |
| Synergistic Concentration with Cisplatin | 100 nM | A549 lung cancer cells | Showed a synergistic index of 0.3, enhancing cisplatin's cytotoxicity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hSMG-1 signaling pathway and a general experimental workflow for using inhibitor 11e.
Caption: hSMG-1 Signaling Pathways and the Action of Inhibitor 11e.
Caption: General Experimental Workflow for Using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Treatment Protocol
Materials:
-
Cultured cells of interest (e.g., HEK293T, A549, HT1080)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
On the day of treatment, prepare fresh dilutions of the this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 0.3 µM).
-
Also, prepare a vehicle control by diluting DMSO to the same final concentration as in the highest concentration of the inhibitor treatment.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Western Blot Analysis of UPF1 and p53 Phosphorylation
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-UPF1, anti-UPF1, anti-phospho-p53, anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for NMD Substrate Analysis
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for NMD substrates and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of NMD substrate mRNAs, normalized to the housekeeping gene. An increase in the mRNA levels of known NMD substrates would indicate successful inhibition of NMD by 11e.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of this compound (and/or in combination with another drug like cisplatin) as described in the cell treatment protocol.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value if applicable.
Troubleshooting
-
Low inhibitor activity: Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the final concentration in the cell culture medium is accurate.
-
High cell toxicity: The inhibitor itself may have some cytotoxic effects at higher concentrations or after prolonged exposure. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for your specific cell line and assay. Off-target effects, although minimal, can occur at very high concentrations.
-
Inconsistent results: Ensure consistent cell seeding density, confluency at the time of treatment, and incubation times. Use fresh dilutions of the inhibitor for each experiment.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the critical cellular functions of hSMG-1.
Application Notes and Protocols for hSMG-1 Inhibitor 11e in NMD Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of hSMG-1 inhibitor 11e for the inhibition of Nonsense-Mediated mRNA Decay (NMD).
Introduction
This compound is a highly potent and selective small molecule inhibitor of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase.[1][2][3][][5] hSMG-1 is a key regulator of the NMD pathway, an essential cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs). By inhibiting hSMG-1, 11e prevents the phosphorylation of the central NMD factor UPF1, leading to the stabilization of PTC-containing transcripts.[6] This makes it a valuable tool for studying NMD and a potential therapeutic agent for genetic disorders caused by nonsense mutations and in certain cancers.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/System | Notes |
| hSMG-1 IC50 | <0.05 nM | In vitro kinase assay | Demonstrates high potency against the target kinase.[1][][5][6] |
| mTOR IC50 | 45 nM | In vitro kinase assay | Over 900-fold selectivity against the related PI3K-like kinase mTOR.[1][2][3][][6][8] |
| PI3Kα IC50 | 61 nM | In vitro kinase assay | High selectivity against phosphoinositide 3-kinases.[1][2][3][][8] |
| PI3Kγ IC50 | 92 nM | In vitro kinase assay | High selectivity against phosphoinositide 3-kinases.[1][2][3][][8] |
| CDK1 IC50 | 32 µM | In vitro kinase assay | Minimal activity against cyclin-dependent kinases.[1][2][3][] |
| CDK2 IC50 | 7.1 µM | In vitro kinase assay | Minimal activity against cyclin-dependent kinases.[1][2][3][][6] |
| Effective Concentration for UPF1 Phosphorylation Inhibition | 10 nM | HEK293T cells | Resulted in a 92% reduction in UPF1 phosphorylation.[6] |
| Effective Concentration for NMD Inhibition in Culture | 0.3 µM | HT1080 cells | Used to achieve NMD inhibition in a fibrosarcoma cell line.[9] |
| Concentration for Synergistic Cytotoxicity with Cisplatin | 100 nM | A549 cells | Showed a synergistic index of 0.3.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: NMD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing NMD inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of UPF1 Phosphorylation
This protocol is designed to assess the direct impact of this compound on the phosphorylation of its downstream target, UPF1, in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-UPF1 (Ser1096), anti-UPF1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 1 µM, including a DMSO vehicle control. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for a predetermined time, for example, 2-4 hours, at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with an anti-total-UPF1 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-UPF1 and total UPF1. Calculate the ratio of phospho-UPF1 to total UPF1 for each treatment condition and normalize to the vehicle control.
Protocol 2: Quantification of NMD Substrate mRNA Levels
This protocol measures the functional consequence of hSMG-1 inhibition by quantifying the levels of a known NMD substrate mRNA.
Materials:
-
HT1080 cells (or another cell line with a known NMD substrate)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix
-
Primers for a known NMD substrate (e.g., SC35c, CARS) and a stable housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a concentration of this compound known to be effective for NMD inhibition (e.g., 0.3 µM) and a vehicle control.[9]
-
Incubation: Incubate the cells for a suitable duration to observe changes in mRNA levels, for example, 6-24 hours.
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly in the well using the lysis reagent from the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers for the NMD substrate or the housekeeping gene, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the Ct values for the NMD substrate and the housekeeping gene in both the treated and vehicle control samples.
-
Calculate the relative expression of the NMD substrate mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control. An increase in the relative expression of the NMD substrate in the inhibitor-treated samples indicates NMD inhibition.
-
Solubility and Storage
-
Solubility: Soluble in DMSO at concentrations up to 50 mg/mL (96.60 mM).[2][6] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a solubility of ≥ 5 mg/mL.[10]
-
Storage: Store the solid compound at -20°C or -80°C. In solution (e.g., in DMSO), store at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1402452-10-1 | MOLNOVA [molnova.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 8. glpbio.com [glpbio.com]
- 9. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Sensitizing Cancer Cells to Chemotherapy with hSMG-1 Inhibitor 11e
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) inhibitor, 11e, and its application in sensitizing cancer cells to conventional chemotherapy. Detailed protocols for key experimental assays are provided to facilitate the investigation of its synergistic anti-cancer effects.
Introduction
The hSMG-1 kinase is a critical regulator of two major cellular pathways: Nonsense-Mediated mRNA Decay (NMD) and the genotoxic stress response.[1] In the context of cancer, hSMG-1 plays a dual role by contributing to the degradation of aberrant mRNAs and by activating cell cycle checkpoints in response to DNA damage, a common mechanism of action for many chemotherapeutic agents.[1] Inhibition of hSMG-1, therefore, presents a promising strategy to enhance the efficacy of chemotherapy.
The small molecule hSMG-1 inhibitor 11e is a potent and highly selective inhibitor of hSMG-1 kinase.[1][2][3] By disrupting the hSMG-1-mediated DNA damage response, 11e can prevent cancer cells from arresting the cell cycle to repair chemotherapy-induced DNA damage, thereby forcing them into apoptosis.[4] This chemosensitization effect has been demonstrated in preclinical studies, making this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of hSMG-1. This leads to two key downstream consequences that contribute to the sensitization of cancer cells to chemotherapy:
-
Abrogation of the DNA Damage Response: Upon DNA damage by chemotherapeutic agents, hSMG-1 is activated and phosphorylates downstream targets, including the checkpoint kinase 1 (Chk1).[4] Phosphorylated Chk1 then orchestrates cell cycle arrest, allowing time for DNA repair. By inhibiting hSMG-1, 11e prevents the activation of Chk1, leading to a failure in cell cycle arrest and pushing cells with damaged DNA into mitosis, ultimately resulting in mitotic catastrophe and apoptosis.
-
Inhibition of Nonsense-Mediated mRNA Decay (NMD): hSMG-1 is a key kinase in the NMD pathway, where it phosphorylates the essential NMD factor UPF1. Inhibition of hSMG-1 by 11e leads to a significant reduction in UPF1 phosphorylation, thereby disrupting the NMD process.[1] While the direct contribution of NMD inhibition to chemosensitization is still under investigation, it may play a role in altering the cellular proteome in a way that enhances susceptibility to chemotherapy.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its synergistic effects with chemotherapy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value | Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 nM | - |
| mTOR | 45 nM | >900-fold |
| PI3Kα | 61 nM | >1220-fold |
| PI3Kγ | 92 nM | >1840-fold |
| CDK1 | 32 µM | >640,000-fold |
| CDK2 | 7.1 µM | >142,000-fold |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | hSMG-1i 11e Conc. | Synergistic Index (CI) |
| A549 (Lung Cancer) | Cisplatin | 100 nM | 0.3 |
| A Combination Index (CI) value < 1 indicates a synergistic effect. Data from Vulcanchem.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: hSMG-1 signaling in response to DNA damage and its inhibition by 11e.
Caption: Experimental workflow for chemosensitization assay.
Experimental Protocols
Protocol 1: Cell Viability Assay for Chemosensitization (MTT Assay)
This protocol is designed to assess the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Etoposide; stock solution in appropriate solvent)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound and the chemotherapeutic agent in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations (single agents and combinations). Include vehicle-only wells as a control.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for the single agents and the combination.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot for UPF1 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of its direct downstream target, UPF1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-UPF1 (Ser1096) antibody
-
Mouse anti-total-UPF1 antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-phospho-UPF1 and anti-total-UPF1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-UPF1 signal to the total-UPF1 signal.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the single agents and their combination at the desired concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
The this compound represents a promising agent for enhancing the efficacy of existing chemotherapies. By targeting a key node in the DNA damage response, 11e can effectively sensitize a variety of cancer cell types to DNA-damaging agents. The protocols provided herein offer a framework for researchers to investigate and validate the synergistic potential of hSMG-1 inhibition in their specific cancer models. Further exploration of combination therapies with this compound is warranted to develop more effective anti-cancer treatment strategies.
References
Application of hSMG-1 Inhibitor 11e in Fibrosarcoma Models: A Detailed Guide for Researchers
Introduction
The human Suppressor with Morphogenetic effect on genitalia 1 (hSMG-1) is a crucial serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a dual role in cellular homeostasis through its involvement in the nonsense-mediated mRNA decay (NMD) pathway and the genotoxic stress response.[1][2] The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. In the context of the genotoxic stress response, hSMG-1 is involved in the activation of checkpoint kinases.[3]
In cancer, including fibrosarcoma, the deregulation of these pathways can contribute to tumor progression and resistance to therapy.[1][2] Inhibition of hSMG-1 presents a promising therapeutic strategy. By disrupting NMD, hSMG-1 inhibitors can potentially lead to the accumulation of aberrant mRNAs, which may be translated into neoantigens, making cancer cells more susceptible to immune attack. Furthermore, by blocking the genotoxic stress response, these inhibitors can sensitize cancer cells to DNA-damaging agents.[3]
hSMG-1 inhibitor 11e is a potent and highly selective small molecule inhibitor of hSMG-1 kinase.[1][2][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in fibrosarcoma models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Source |
| NMD Inhibition | HT1080 (Human Fibrosarcoma) | 0.3 µM | Used for NMD inhibition in cell culture experiments. | [5] |
| Target Engagement (p-UPF1 reduction) | HEK293T | 10 nM | 92% reduction in the phosphorylation of the NMD effector UPF1. | [3] |
| Synergistic Cytotoxicity | A549 (Lung Cancer) | 100 nM | Synergistic effect with cisplatin (synergistic index = 0.3). | [3] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Selectivity vs. hSMG-1 | Source |
| hSMG-1 | <0.05 nM | - | [2][3] |
| mTOR | 45 nM | >900-fold | [2][4] |
| PI3Kα | 61 nM | >1,220-fold | [2][4] |
| PI3Kγ | 92 nM | >1,840-fold | [2] |
| CDK1 | 32 µM | >640,000-fold | [2][4] |
| CDK2 | 7.1 µM | >142,000-fold | [2][4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H27N7O3S | [6] |
| Molecular Weight | 517.6 g/mol | [6] |
| Solubility (DMSO) | 50 mg/mL (96.60 mM) | [6] |
Experimental Protocols
Protocol 1: In Vitro NMD Inhibition in HT1080 Fibrosarcoma Cells
This protocol is based on the methodology described by Nasif et al. (2023).[5]
1. Cell Culture:
- Culture HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM).
- Supplement the medium with 10% fetal calf serum (FCS), 100 U/ml penicillin, and 100 μg/ml streptomycin.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound Stock Solution:
- Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
- Store the stock solution at -20°C or -80°C.
3. Treatment:
- Seed HT1080 cells in appropriate culture vessels (e.g., 6-well plates).
- Allow the cells to adhere and reach the desired confluency (typically 70-80%).
- Dilute the this compound stock solution in the culture medium to a final concentration of 0.3 µM.
- Replace the existing medium with the medium containing the inhibitor.
- Incubate the cells for the desired period (e.g., 24 hours) to achieve NMD inhibition.
4. Downstream Analysis:
- Following incubation, cells can be harvested for various analyses, including:
- RNA extraction and qRT-PCR: To quantify the levels of known NMD-sensitive transcripts and assess the upregulation of PTC-containing mRNAs.
- Western blotting: To analyze the expression of proteins encoded by NMD-targeted transcripts or to assess the phosphorylation status of NMD factors like UPF1.
- Cell viability and proliferation assays: To determine the effect of NMD inhibition on cell growth.
Protocol 2: Western Blotting for Phosphorylated UPF1 (p-UPF1)
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
1. Cell Lysis:
- After treatment with this compound, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (e.g., anti-phospho-(Ser/Thr) ATM/ATR substrate antibody) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total UPF1 and a loading control protein (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Xenograft Model of Fibrosarcoma (General Guideline)
Please note: Specific in vivo efficacy data, including dosing and treatment schedules for this compound in fibrosarcoma xenograft models, were not available in the reviewed literature. The following is a general protocol that should be optimized for specific experimental needs.
1. Cell Preparation and Implantation:
- Harvest HT1080 cells and resuspend them in a suitable medium (e.g., serum-free DMEM or PBS) mixed with Matrigel (1:1 ratio).
- Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
2. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate the tumor volume using the formula: (Length x Width^2) / 2.
3. Drug Formulation and Administration:
- Formulate this compound in a vehicle suitable for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
- Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor growth and the body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).
- Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Visualizations
Caption: The hSMG-1 mediated Nonsense-Mediated mRNA Decay (NMD) pathway and the inhibitory action of 11e.
Caption: The role of hSMG-1 in the genotoxic stress response and its inhibition by 11e.
Caption: Experimental workflow for evaluating this compound in fibrosarcoma models.
References
western blot protocol for p-UPF1 after hSMG-1 inhibitor 11e treatment
Topic: Western Blot Protocol for p-UPF1 after hSMG-1 Inhibitor 11e Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonsense-mediated mRNA decay (NMD) is a crucial surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. A key regulatory step in NMD is the phosphorylation of the ATP-dependent RNA helicase UPF1 (Up-frameshift protein 1) by the phosphoinositide 3-kinase-related kinase (PIKK) hSMG-1.[1][2] This phosphorylation event is critical for the recruitment of downstream NMD factors and the subsequent degradation of the target mRNA.[2][3][4] The this compound is a potent and selective inhibitor of hSMG-1 kinase activity, and it can be utilized to study the role of UPF1 phosphorylation in NMD and other cellular processes.[5][6] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of UPF1 at key serine residues (e.g., Ser1078, Ser1096, Ser1127) following treatment of cells with the this compound.
Signaling Pathway
The phosphorylation of UPF1 by hSMG-1 is a central event in the NMD pathway. Upon recognition of a PTC, hSMG-1 is recruited to the surveillance complex and phosphorylates UPF1 on its N-terminal and C-terminal SQ-rich domains.[1][4][7] This phosphorylation creates binding sites for downstream effectors, such as SMG-5, SMG-6, and SMG-7, which are essential for the degradation of the aberrant mRNA.[3][7] The this compound directly blocks the kinase activity of hSMG-1, leading to a decrease in UPF1 phosphorylation and subsequent inhibition of NMD.
Caption: hSMG-1 mediated phosphorylation of UPF1 in NMD.
Experimental Protocols
This protocol is designed for cultured mammalian cells. Optimization may be required for different cell lines.
Materials:
-
Cell Line: e.g., HeLa, HEK293T, or a cell line of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Stock solution in DMSO.[5]
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): Cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: e.g., 4-15% gradient gels.
-
PVDF Membrane.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 4-6 hours).[6]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-UPF1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To detect total UPF1 and a loading control, the membrane can be stripped and reprobed.
-
Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total UPF1, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control antibody.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of p-UPF1.
Data Presentation
The expected outcome of this experiment is a decrease in the p-UPF1 signal in cells treated with the this compound compared to the DMSO-treated control cells, while the total UPF1 and loading control levels should remain relatively constant. The data can be quantified by densitometry and presented in a table as follows:
| Treatment Group | p-UPF1 Signal (Arbitrary Units) | Total UPF1 Signal (Arbitrary Units) | p-UPF1 / Total UPF1 Ratio | Fold Change vs. Control |
| DMSO (Control) | 10,000 | 12,000 | 0.83 | 1.00 |
| This compound (1 µM) | 1,500 | 11,800 | 0.13 | 0.16 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting
-
No or Weak p-UPF1 Signal:
-
Ensure the use of a phospho-specific antibody validated for Western blotting.[8][9]
-
Confirm that the cell line expresses sufficient levels of p-UPF1 at baseline. Treatment with a phosphatase inhibitor like calyculin A can be used as a positive control to induce hyperphosphorylation of UPF1.[8]
-
Check the freshness of the phosphatase inhibitors in the lysis buffer.
-
-
High Background:
-
Optimize the blocking conditions (e.g., increase blocking time, switch from non-fat milk to BSA).
-
Increase the number and duration of washes.
-
Titrate the primary and secondary antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and careful loading of the gel.
-
Use a reliable loading control for normalization.
-
By following this detailed protocol, researchers can effectively assess the impact of the this compound on UPF1 phosphorylation, providing valuable insights into the regulation of the NMD pathway.
References
- 1. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of SMG-1-mediated Upf1 phosphorylation in mammalian nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network of SMG-8, SMG-9 and SMG-1 C-terminal insertion domain regulates UPF1 substrate recruitment and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-phospho-Upf1 (Ser1127) Antibody from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phospho-UPF1 (Ser1107) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. UPF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. N- and C-terminal Upf1 phosphorylations create binding platforms for SMG-6 and SMG-5:SMG-7 during NMD - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synthetic Lethality: Combining hSMG-1 Inhibitor 11e with DNA Damaging Agents for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The human suppressor of morphogenesis in genitalia-1 (hSMG-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, playing crucial roles in both nonsense-mediated mRNA decay (NMD) and the cellular response to genotoxic stress.[1] As a key regulator of genome integrity, hSMG-1 has emerged as a promising therapeutic target in oncology. The small molecule inhibitor, 11e, is a potent and highly selective inhibitor of hSMG-1 kinase activity with an IC50 value of less than 0.05 nM.[2][3][4] Its high selectivity, with over 900-fold preference against other kinases such as mTOR and PI3K, minimizes off-target effects.[2][3][4]
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of combining the hSMG-1 inhibitor 11e with various DNA damaging agents. Inhibition of hSMG-1 has been shown to sensitize cancer cells to the cytotoxic effects of DNA damaging agents, a strategy that leverages the concept of synthetic lethality to enhance therapeutic efficacy.
Mechanism of Action and Rationale for Combination Therapy
hSMG-1 is activated in response to genotoxic stress and participates in the DNA damage response (DDR) pathway. It shares some functional overlap with another critical PIKK, Ataxia-Telangiectasia Mutated (ATM), in phosphorylating key checkpoint proteins like p53.[1] Optimal activation of p53, a tumor suppressor that orchestrates cell cycle arrest and apoptosis in response to DNA damage, requires hSMG-1.[1]
By inhibiting hSMG-1 with 11e, the cellular response to DNA damage is compromised. This disruption of the DDR pathway can prevent cancer cells from effectively repairing DNA lesions induced by chemotherapy or radiotherapy, leading to an accumulation of catastrophic DNA damage and subsequent cell death. This chemosensitization strategy is particularly promising for overcoming drug resistance and improving the therapeutic window of conventional cancer treatments.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound and its synergistic effects when combined with the DNA damaging agent cisplatin.
Table 1: In Vitro Kinase Inhibitory Activity of 11e
| Kinase Target | IC50 (nM) |
| hSMG-1 | < 0.05 |
| mTOR | 45 |
| PI3Kα | 61 |
| PI3Kγ | 92 |
| CDK1 | 32,000 |
| CDK2 | 7,100 |
Data compiled from multiple sources.[2][3][4]
Table 2: Synergistic Cytotoxicity of this compound with Cisplatin
| Cell Line | Drug Combination | Concentration of 11e (nM) | Synergistic Index (CI) |
| A549 (Lung Cancer) | 11e + Cisplatin | 100 | 0.3 |
A Combination Index (CI) value less than 1 indicates a synergistic effect.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Simplified DNA Damage Response Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
1. Cell Viability Assay (MTT/MTS)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a DNA damaging agent.
Materials:
-
Cancer cell line of interest (e.g., A549, U2OS, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., cisplatin, doxorubicin, etoposide; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the DNA damaging agent in complete culture medium.
-
Treat cells with either single agents or combinations at various concentrations. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for each agent and combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
2. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and a DNA damaging agent.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound and/or the DNA damaging agent as described in the cell viability protocol.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-fluorochrome and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
3. DNA Damage Response Assay (γ-H2AX Staining)
This protocol detects the formation of γ-H2AX foci, a marker of DNA double-strand breaks, in response to treatment.
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as previously described.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and then incubate with the fluorochrome-conjugated secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution of cells following treatment.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the changes in cell cycle distribution induced by the treatments. For example, an accumulation of cells in the G2/M phase may indicate a G2 checkpoint arrest in response to DNA damage.[6]
-
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. The effect of doxorubicin on the U2OS cell cycle [dspace.mit.edu]
Application Notes and Protocols for Inducing Apoptosis with hSMG-1 Inhibitor 11e in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) is a serine/threonine kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a crucial role in cellular stress responses, including nonsense-mediated mRNA decay (NMD) and DNA damage response (DDR).[1] Inhibition of hSMG-1 has emerged as a promising anti-cancer strategy, as it can sensitize cancer cells to apoptosis, particularly in combination with genotoxic agents or extrinsic apoptosis inducers. The hSMG-1 inhibitor 11e is a potent and highly selective small molecule inhibitor of hSMG-1 kinase activity with an IC50 of less than 0.05 nM.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in various cancer cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the disruption of two key cellular pathways:
-
Inhibition of Nonsense-Mediated mRNA Decay (NMD): By inhibiting hSMG-1, the inhibitor 11e disrupts the NMD pathway, which is responsible for degrading mRNAs containing premature termination codons. This can lead to the accumulation of aberrant proteins that may trigger cellular stress and apoptosis.
-
Sensitization to Extrinsic Apoptosis: Inhibition of hSMG-1 has been shown to enhance apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TNF-α. This sensitization occurs through the accelerated degradation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein), leading to increased activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
Data Presentation
Quantitative Analysis of Apoptosis Induction
The following table summarizes the quantitative data on apoptosis induction in various cancer cell lines upon treatment with this compound or through hSMG-1 depletion.
| Cell Line | Cancer Type | Treatment | Concentration | Time (hours) | Percent Apoptotic Cells (Annexin V+) | Reference |
| COLO 205 | Colon Cancer | This compound | 50 nM | 0 | 5.5% | [6] |
| 12 | 7.6% | [6] | ||||
| 24 | 12.7% | [6] | ||||
| 36 | 20.9% | [6] | ||||
| 48 | 21.8% | [6] | ||||
| A549 | Lung Cancer | NMD inhibitor (general) | 1 µM | 72 | Increased early and late apoptosis | [7] |
| U2OS | Osteosarcoma | siRNA vs. hSMG-1 + TNF-α | N/A | 2, 4, 6 | Markedly increased apoptosis |
Note: Quantitative data for this compound in A549 and U2OS cells is not currently available in the public domain. The data for A549 cells is with a general NMD inhibitor, and for U2OS cells, it is based on siRNA-mediated depletion of hSMG-1, which mimics the effect of an inhibitor.
Signaling Pathways and Experimental Workflows
Signaling Pathway of hSMG-1 Inhibition-Mediated Apoptosis
The following diagram illustrates the proposed signaling pathway for apoptosis induction following hSMG-1 inhibition, particularly in the context of TNF-α sensitization.
Caption: hSMG-1 inhibition enhances TNF-α-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow for evaluating the apoptotic effects of this compound.
Caption: Workflow for apoptosis assessment.
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., COLO 205, A549, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and/or a co-treatment (e.g., TNF-α). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Western Blot Analysis of Caspase and PARP Cleavage
This protocol is used to detect the cleavage of key apoptotic proteins, providing qualitative and semi-quantitative evidence of apoptosis.
Materials:
-
Treated cell pellets (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-PARP, anti-cleaved PARP, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
Protocol 3: Caspase-8 Colorimetric Activity Assay
This assay quantitatively measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.
Materials:
-
Treated cell pellets
-
Cell Lysis Buffer (provided in the kit)
-
2X Reaction Buffer (provided in the kit)
-
Caspase-8 substrate (IETD-pNA) (provided in the kit)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the 4 mM IETD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-8 activity can be determined by comparing the results with an untreated control.
Conclusion
The this compound is a valuable tool for inducing apoptosis in cancer cells, particularly in colon cancer. The provided protocols offer a framework for researchers to investigate the pro-apoptotic effects of this inhibitor. Further studies are warranted to elucidate the full spectrum of its activity across various cancer types and to explore its potential in combination therapies. The sensitization of cancer cells to extrinsic apoptosis through the degradation of c-FLIP highlights a key mechanism that can be exploited for therapeutic benefit.
References
- 1. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Investigating Stress Granule Formation with the Selective hSMG-1 Inhibitor 11e
Audience: Researchers, scientists, and drug development professionals in cell biology and oncology.
Introduction
Stress granules (SGs) are dense, dynamic, non-membranous aggregates of proteins and untranslated messenger RNAs (mRNAs) that form in the cytoplasm of eukaryotic cells in response to environmental stressors.[1] These structures are crucial for cell survival, as they sequester and protect mRNAs from degradation while global protein synthesis is temporarily halted. The formation of SGs is a highly regulated process involving various signaling pathways.
One key regulator of SG assembly is the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[2][3] In response to cellular stress, such as oxidative stress, hSMG-1 is activated and plays a pivotal role in the formation of a subset of SGs.[2][4][5] This function appears to be distinct from its established roles in nonsense-mediated mRNA decay (NMD) and DNA damage response.[3][6]
The hSMG-1 inhibitor 11e is a highly potent and selective small molecule inhibitor of hSMG-1 kinase activity, with an IC₅₀ of less than 0.05 nM.[7] Its remarkable selectivity (>900-fold over related kinases like mTOR and PI3K) makes it an exceptional pharmacological tool for dissecting the specific role of hSMG-1 in cellular processes, including stress granule formation, without the confounding off-target effects of broader-spectrum PIKK inhibitors like wortmannin.[2][7]
This document provides detailed protocols for utilizing this compound to study its effect on stress granule formation in cultured cells.
Signaling Pathway and Mechanism of Inhibition
Cellular stress triggers a cascade of signaling events that lead to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the aggregation of RNA-binding proteins and untranslated mRNAs. hSMG-1 kinase activity is a critical component of this response, contributing to the assembly of core SG components. The inhibitor 11e directly binds to the ATP-binding pocket of hSMG-1, preventing the phosphorylation of its downstream substrates and thereby blocking its contribution to SG nucleation and growth.
Caption: Role of hSMG-1 in stress granule formation and its inhibition by 11e.
Experimental Workflow
The following workflow provides a comprehensive overview of the experimental procedure, from cell preparation to final data analysis. This process is designed to quantitatively assess the impact of hSMG-1 inhibition on the cell's ability to form stress granules upon induction.
Caption: Step-by-step workflow for studying hSMG-1 inhibition on SG formation.
Materials and Reagents
-
Cell Line: HeLa, U2OS, or other appropriate cell line.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: (e.g., MedChemExpress, HY-136353). Prepare a stock solution in DMSO.
-
Stress Inducer: Sodium Arsenite (NaAs), (e.g., Sigma-Aldrich, S7400). Prepare a fresh stock solution in water.
-
Reagents for Immunofluorescence:
-
Glass coverslips (12 or 18 mm).
-
Phosphate-Buffered Saline (PBS).
-
Paraformaldehyde (PFA), 4% in PBS.
-
Permeabilization Buffer: Cold (-20°C) 100% Methanol or 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit or Mouse anti-G3BP1 (e.g., Santa Cruz, sc-81940).
-
Secondary Antibody: Alexa Fluor 488 or 555 conjugated anti-Rabbit/Mouse IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: ProLong Diamond Antifade Mountant.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa) onto sterile glass coverslips in a 12-well or 24-well plate. Adjust seeding density so that cells reach 40-60% confluency on the day of the experiment.[8]
-
Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[8]
-
Inhibitor Pre-treatment: Prepare working concentrations of this compound and a vehicle control (DMSO) in fresh culture medium. A typical starting concentration for a potent inhibitor like 11e would be in the low nanomolar range (e.g., 1-100 nM).
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C, 5% CO₂. This allows for sufficient uptake and target engagement.
Protocol 2: Stress Granule Induction
-
Prepare Stress Medium: Prepare culture medium containing the desired final concentration of sodium arsenite (e.g., 0.5 mM).[9]
-
Induce Stress: Directly add the concentrated sodium arsenite solution to the wells already containing the inhibitor/vehicle medium to achieve the final concentration. Alternatively, replace the inhibitor/vehicle medium with the prepared stress medium.
-
Incubate: Return the plate to the 37°C, 5% CO₂ incubator for the desired time, typically 30-60 minutes.[9]
Protocol 3: Immunofluorescence (IF) Staining
-
Fixation: After stress induction, carefully aspirate the medium. Wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[10]
-
Permeabilization: Aspirate the PFA and wash twice with PBS. Permeabilize the cells by adding ice-cold 100% methanol and incubating for 10 minutes at -20°C.[10] (Alternatively, use 0.5% Triton X-100 in PBS for 20 minutes at 4°C[11]).
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the anti-G3BP1 primary antibody in the blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C.
-
Washing: The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Aspirate the secondary antibody solution and wash three times with PBS. Add a diluted solution of DAPI or Hoechst 33342 (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.
-
Mounting: Wash the coverslips a final three times with PBS. Briefly dip in distilled water to remove salt crystals. Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with nail polish and allow to dry.
Protocol 4: Image Acquisition and Quantitative Analysis
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent settings (e.g., exposure time, laser power) across all samples. Capture images of the DAPI/Hoechst channel (nuclei) and the channel corresponding to the SG marker (e.g., Alexa Fluor 488 for G3BP1).
-
Quantification:
-
Percentage of SG-Positive Cells: For each condition, count the total number of cells (using the nuclear stain) and the number of cells containing two or more distinct, bright cytoplasmic foci (stress granules) from at least three random fields of view (>100 cells per condition).[10] Calculate the percentage.
-
Number of SGs per Cell: Use image analysis software (e.g., ImageJ/Fiji with the "Analyze Particles" function or specialized software[12]) to automatically detect and count the number of SGs per cell in the SG-positive population.
-
SG Size and Intensity: The same software can be used to measure the area and mean fluorescence intensity of each SG, providing further quantitative data on their characteristics.[12]
-
Data Presentation: Expected Results
The following tables present example data from an experiment investigating the effect of this compound on sodium arsenite-induced stress granule formation.
Table 1: Effect of this compound on the Percentage of Cells with Stress Granules
| Treatment Condition | Stress Inducer (0.5 mM NaAs) | % of Cells with SGs (Mean ± SD) |
| No Treatment (Control) | - | < 1% |
| Vehicle (DMSO) | + | 85.4 ± 5.2% |
| This compound (10 nM) | + | 12.7 ± 3.1% |
Table 2: Quantitative Analysis of Stress Granule Characteristics
| Treatment Condition | Stress Inducer (0.5 mM NaAs) | Average No. of SGs per Cell (Mean ± SD) | Average SG Area (µm²) (Mean ± SD) |
| Vehicle (DMSO) | + | 15.2 ± 4.5 | 0.78 ± 0.21 |
| This compound (10 nM) | + | 2.1 ± 1.8 | 0.35 ± 0.15 |
These results would demonstrate that treatment with the this compound significantly reduces the ability of cells to form stress granules in response to oxidative stress, confirming the critical role of hSMG-1 kinase activity in this process.
References
- 1. Targeting stress granules: A novel therapeutic strategy for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Role for hSMG-1 in Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for hSMG-1 in stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. rsc.org [rsc.org]
- 12. team.inria.fr [team.inria.fr]
Troubleshooting & Optimization
hSMG-1 inhibitor 11e off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hSMG-1 inhibitor 11e. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a highly potent and selective inhibitor of human SMG-1 (hSMG-1) kinase with a sub-nanomolar IC50. However, at higher concentrations, it can inhibit other kinases. The table below summarizes the known IC50 values.
Data Summary: In Vitro IC50 Values for this compound
| Target | IC50 | Fold Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | <0.05 nM | - | [1][] |
| mTOR | 45 nM | >900-fold | [1][3][4] |
| PI3Kα | 61 nM | >1220-fold | [1][3][4] |
| PI3Kγ | 92 nM | >1840-fold | [1][3][4] |
| CDK2 | 7.1 µM | >142,000-fold | [1][3][4] |
| CDK1 | 32 µM | >640,000-fold | [1][3][4] |
Q2: What is the primary mechanism of action of hSMG-1 that is targeted by inhibitor 11e?
A2: hSMG-1 is a PI3K-related kinase (PIKK) that plays a crucial role in two major cellular pathways: Nonsense-Mediated mRNA Decay (NMD) and the genotoxic stress response.[1][3] In NMD, hSMG-1 phosphorylates the key effector protein UPF1, which is a critical step for the degradation of mRNAs containing premature termination codons. In the genotoxic stress response, hSMG-1 can phosphorylate and activate p53, contributing to cell cycle arrest and DNA repair. This compound blocks the kinase activity of hSMG-1, thereby inhibiting both of these pathways.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration will depend on your specific cell type and experimental endpoint. For targeting hSMG-1's role in NMD, concentrations in the low nanomolar range (e.g., 1-10 nM) are often sufficient to observe inhibition of UPF1 phosphorylation.[5] However, to observe effects related to the genotoxic stress response or to ensure complete inhibition, higher concentrations may be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. Be mindful of potential off-target effects at concentrations approaching the IC50 values of other kinases (see table in Q1).
Q4: I am not observing the expected phenotype in my cells after treatment with this compound. What could be the issue?
A4: Please refer to the "Troubleshooting" section below for a detailed guide on how to address this issue.
Troubleshooting Guide
Problem 1: No or weak inhibition of hSMG-1 activity in a cell-based assay.
-
Question: I am using this compound at the recommended concentration, but I don't see an effect on UPF1 phosphorylation or other downstream readouts. What should I do?
-
Answer:
-
Verify Compound Integrity and Concentration: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and that the stock solution was prepared accurately.[][3] We recommend preparing fresh dilutions from a concentrated stock for each experiment.
-
Confirm Target Engagement: The most direct way to troubleshoot is to confirm that the inhibitor is engaging with its target in your specific cell line. We recommend performing a Western blot to assess the phosphorylation status of UPF1, a direct substrate of hSMG-1. A detailed protocol is provided in the "Experimental Protocols" section.
-
Check Cell Permeability and Efflux: While this compound is cell-permeable, its uptake and retention can vary between cell lines. Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.[6] Consider using a cell line with known sensitivity or co-incubating with an efflux pump inhibitor as a control experiment.
-
Consider Assay-Specific Issues:
-
Timing: The kinetics of hSMG-1 inhibition and its downstream effects can vary. Perform a time-course experiment to determine the optimal treatment duration.
-
Protein Turnover: The stability of the phosphorylated form of your target protein may be transient. Ensure your cell lysis and sample preparation methods are optimized to preserve phosphorylation states (e.g., use of phosphatase inhibitors).
-
-
Evaluate for PAINS Behavior: Some chemical scaffolds can interfere with assays in a non-specific manner, a phenomenon known as Pan-Assay Interference Compounds (PAINS).[7][8] While the scaffold of 11e is not a common PAIN, if you observe inconsistent results across different assay formats, it may be worth considering this possibility.
-
Problem 2: Observing unexpected cytotoxicity or off-target effects at high concentrations.
-
Question: I am seeing significant cell death or phenotypes that are not consistent with hSMG-1 inhibition when I use higher concentrations of the inhibitor. How can I determine if this is an off-target effect?
-
Answer:
-
Consult the Selectivity Profile: Refer to the IC50 table in the FAQs. If your treatment concentration is approaching the IC50 values for off-target kinases like mTOR, PI3K, or CDKs, the observed phenotype may be due to inhibition of these pathways.
-
Use a Structurally Unrelated hSMG-1 Inhibitor: If available, using a different, structurally distinct hSMG-1 inhibitor should reproduce the on-target effects but may not share the same off-target profile.
-
Perform Rescue Experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase, you may be able to rescue the phenotype by activating the downstream pathway of that kinase.
-
Profile Key Off-Target Pathways: You can directly assess the activity of potential off-target pathways in your treated cells. For example, to check for mTOR inhibition, you can perform a Western blot for the phosphorylation of S6 ribosomal protein or 4E-BP1. To assess PI3K inhibition, you can probe for the phosphorylation of Akt.
-
Distinguish from General Cytotoxicity: To determine if the observed cell death is due to a specific off-target effect or general cytotoxicity, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) over a wide range of concentrations. A sharp drop in viability may suggest a specific off-target liability, whereas a gradual decrease could indicate general toxicity.
-
Experimental Protocols
1. In Vitro hSMG-1 Kinase Assay using GST-p53 Substrate
This protocol is designed to measure the direct inhibitory activity of this compound on recombinant hSMG-1 kinase.
-
Materials:
-
Recombinant human hSMG-1 kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a "no inhibitor" control and a "no enzyme" background control.
-
Add the GST-p53 substrate to all wells.
-
Add the hSMG-1 kinase to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for hSMG-1 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Western Blot for UPF1 Phosphorylation in Cells
This protocol is for assessing the on-target activity of this compound in a cellular context.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-UPF1 (Ser1096)
-
Mouse or rabbit anti-total UPF1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-UPF1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and total UPF1 levels, the membrane can be stripped and re-probed for total UPF1 and a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated UPF1 to total UPF1.
-
Visualizations
Caption: Dual roles of hSMG-1 in NMD and genotoxic stress response.
Caption: Troubleshooting workflow for weak on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 6. Tyrosine kinase inhibitors potentiate the cytotoxicity of MDR-substrate anticancer agents independent of growth factor receptor status in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing hSMG-1 Inhibitor 11e Dosage for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of hSMG-1 inhibitor 11e for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase.[1][2] hSMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and plays a crucial role in two key cellular pathways: nonsense-mediated mRNA decay (NMD) and the genotoxic stress response.[1] By inhibiting the kinase activity of hSMG-1, compound 11e can modulate these pathways, which has implications for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: Given its high potency (IC50 < 0.05 nM in biochemical assays), a starting concentration range of 0.1 nM to 100 nM is recommended for most cell-based assays.[1][3] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For cell-based assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[3] For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for hSMG-1. However, at higher concentrations, it can inhibit other kinases. It is important to be aware of these potential off-target effects, especially when using concentrations significantly above the established effective range for hSMG-1 inhibition.[1][5] Refer to the selectivity profile table below for more details.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 nM | - |
| mTOR | 45 nM | >900-fold |
| PI3Kα | 61 nM | >1220-fold |
| PI3Kγ | 92 nM | >1840-fold |
| CDK1 | 32 µM | >640,000-fold |
| CDK2 | 7.1 µM | >142,000-fold |
Data compiled from multiple sources.[1][3][5]
Table 2: Experimentally Determined Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect |
| HEK293T | Western Blot | 10 nM | 92% reduction in UPF1 phosphorylation |
| A549 | Cytotoxicity Assay | 100 nM | Synergistic cytotoxicity with cisplatin |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic potential of this compound in your cell line of interest, which is a crucial first step in optimizing the dosage.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a real-time glow assay kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 µM down to 0.1 nM in 10-fold dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[6][7]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the cell viability (%) against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Protocol 2: Assessing Target Engagement via Western Blot for Phospho-UPF1
This protocol allows for the direct assessment of hSMG-1 inhibition by measuring the phosphorylation status of its downstream target, UPF1.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total UPF1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total UPF1 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-UPF1 and total UPF1. Normalize the phospho-UPF1 signal to the total UPF1 signal for each condition.
Troubleshooting Guide
Q: I am not observing any effect of the inhibitor on my cells. What could be the reason?
A:
-
Suboptimal Concentration: The concentration of the inhibitor might be too low. Perform a dose-response experiment starting from a low nanomolar range and going up to a low micromolar range to identify the effective concentration for your cell line and assay.
-
Inhibitor Inactivity: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if in doubt.
-
Cell Line Insensitivity: The hSMG-1 pathway may not be critical for the phenotype you are measuring in your specific cell line. Consider using a positive control cell line where the pathway is known to be active and important.
-
Assay Readout: The chosen endpoint may not be sensitive to hSMG-1 inhibition. Confirm target engagement by measuring the phosphorylation of a known hSMG-1 substrate, such as UPF1.
Q: The inhibitor is causing significant cell death even at low concentrations. How can I address this?
A:
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to hSMG-1 inhibition. Perform a detailed cytotoxicity assay (Protocol 1) with a finer dilution series in the low nanomolar range to identify a non-toxic working concentration.
-
Off-Target Effects: Although selective, very high concentrations of the inhibitor might lead to off-target effects. Stick to the lowest effective concentration that gives you the desired biological effect on hSMG-1.
-
Assay Duration: A shorter incubation time with the inhibitor might be sufficient to observe the desired effect without causing excessive cell death.
Q: My western blot results for phospho-UPF1 are inconsistent. What should I do?
A:
-
Phosphatase Activity: Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to preserve the phosphorylation status of UPF1.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for phospho-UPF1 and total UPF1.
-
Loading Control: Always normalize the phospho-UPF1 signal to the total UPF1 signal to account for any variations in protein loading.
-
Time Course: The phosphorylation of UPF1 might be a transient event. Perform a time-course experiment to identify the optimal time point for observing the maximum inhibitory effect.
Visualizations
Caption: hSMG-1 Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Troubleshooting Decision Logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
addressing hSMG-1 inhibitor 11e solubility challenges
Welcome to the technical support center for the hSMG-1 inhibitor 11e. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound has limited aqueous solubility. For in vitro experiments, the recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2] A stock solution of up to 50 mg/mL (96.60 mM) can be prepared in DMSO, potentially requiring ultrasonication to fully dissolve.[2] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -80°C for up to six months or at -20°C for up to one month.[3][4]
Q2: My this compound is precipitating out of my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue due to the low water solubility of this compound. To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation. When preparing your working solution, add the DMSO stock solution to your medium dropwise while vortexing to facilitate mixing and prevent immediate precipitation. If precipitation persists, consider using a lower final concentration of the inhibitor if experimentally feasible.
Q3: I need to use this compound for in vivo studies. How can I prepare a suitable formulation?
A3: Direct administration of this compound in aqueous buffers is not recommended due to its poor solubility. In fact, some researchers have reported that the inhibitor is not soluble at concentrations required for in vivo work in a suitable vehicle for mouse administration.[5] However, specific co-solvent formulations can be used to achieve a clear solution or a fine suspension suitable for administration. It is recommended to prepare these formulations fresh on the day of use.
Two common formulations are provided below:
-
For a Clear Solution: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution with a solubility of ≥ 5 mg/mL (9.66 mM).[3]
-
For a Suspended Solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) can produce a suspended solution at 5 mg/mL (9.66 mM), which may require sonication.[3] This type of formulation is often suitable for oral or intraperitoneal injections.[3]
Q4: What are the known signaling pathways involving hSMG-1 that are targeted by inhibitor 11e?
A4: hSMG-1 is a key protein kinase involved in two major cellular pathways:
-
Nonsense-Mediated mRNA Decay (NMD): This is an mRNA surveillance pathway that degrades transcripts containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins.[6][7] hSMG-1, in a complex with other proteins, phosphorylates the central NMD factor UPF1, which is a critical step for NMD activation.[2]
-
Genotoxic Stress Response: hSMG-1 is also activated in response to DNA damage.[8] It can phosphorylate key proteins in the DNA damage response pathway, such as p53, contributing to cell cycle arrest and DNA repair.[8][9]
By inhibiting the kinase activity of hSMG-1, inhibitor 11e can disrupt both of these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Solution Type | Reference |
| DMSO | 50 mg/mL (96.60 mM) | Clear Solution | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.66 mM) | Clear Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (9.66 mM) | Suspended Solution | [3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | <0.05 nM | - | [1][2] |
| mTOR | 45 nM | >900-fold | [1][3] |
| PI3Kα | 61 nM | >1220-fold | [3][9] |
| PI3Kγ | 92 nM | >1840-fold | [3] |
| CDK1 | 32 µM | >640,000-fold | [3][9] |
| CDK2 | 7.1 µM | >142,000-fold | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mM.
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Clear Solution)
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear.
-
This formulation should be prepared fresh before each use.[3]
-
Visualizations
Caption: hSMG-1 in the Nonsense-Mediated mRNA Decay (NMD) Pathway.
Caption: Experimental Workflow for Studying hSMG-1 in Genotoxic Stress.
References
- 1. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 6. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound () for sale [vulcanchem.com]
troubleshooting inconsistent results with hSMG-1 inhibitor 11e
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the hSMG-1 inhibitor 11e.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the hSMG-1 kinase.[1][2] hSMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[3][4] The inhibitor functions by blocking the kinase activity of hSMG-1, which plays a crucial role in two major cellular pathways:
-
Nonsense-Mediated mRNA Decay (NMD): A surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). hSMG-1 phosphorylates the key NMD factor UPF1, an essential step for NMD activation.[5][6]
-
Genotoxic Stress Response: hSMG-1 is activated by DNA damage and contributes to the phosphorylation of proteins like p53, playing a role in cell cycle checkpoints and apoptosis.[3][7][8]
By inhibiting hSMG-1, compound 11e can disrupt both NMD and certain DNA damage responses, which is why it is explored as a potential cancer therapeutic to sensitize tumors to genotoxic agents.[5][9]
Q2: Why is there a significant difference between the biochemical IC50 and the concentrations used in cell-based assays for this compound?
A2: This is a common observation for many kinase inhibitors. While this compound has a sub-nanomolar biochemical IC50 (<0.05 nM), cellular assays often require concentrations in the 0.2 to 1 µM range to effectively inhibit NMD.[1][10] Several factors contribute to this discrepancy:
-
Cellular ATP Concentration: Kinase assays are often performed at ATP concentrations that are much lower than the millimolar levels found within cells. As an ATP-competitive inhibitor, 11e must compete with high intracellular ATP levels, requiring a higher concentration for effective target engagement.[11]
-
Cellular Bioavailability: Factors such as cell membrane permeability, potential efflux by transporters, and nonspecific binding to cellular components or culture plates can reduce the effective intracellular concentration of the inhibitor.[12][13]
-
Assay Endpoint: Biochemical assays measure direct enzyme inhibition, whereas cell-based assays measure downstream functional consequences (e.g., stabilization of an NMD substrate), which may require more sustained or potent target inhibition to produce a measurable effect.[12][14]
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the inhibitor's activity. For powdered compound, store at 2-8°C in a dark, dry place.[] For stock solutions, typically prepared in DMSO, it is recommended to:
-
Store at -80°C for long-term storage (up to 6 months).[9]
-
Store at -20°C for short-term storage (up to 1 month).[9]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration depends on the experimental system and the desired outcome. Based on literature, here are some starting recommendations:
-
NMD Inhibition in cell culture: 0.2 µM to 1 µM is commonly used.[10][16]
-
Target engagement confirmation (e.g., reduction of UPF1 phosphorylation): A low concentration of 10 nM has been shown to be effective in HEK293T cells.[5]
-
Cell viability/synergy studies: Concentrations up to 100 nM have been used in combination with other agents like cisplatin.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 Value | Selectivity vs. hSMG-1 | Reference(s) |
| hSMG-1 | <0.05 nM | - | [1][2] |
| mTOR | 45 nM | >900-fold | [1] |
| PI3Kα | 61 nM | >1220-fold | [1] |
| PI3Kγ | 92 nM | >1840-fold | [1] |
| CDK2 | 7.1 µM | >142,000-fold | [1][5] |
| CDK1 | 32 µM | >640,000-fold | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Western Blot (p-UPF1 Inhibition) | 10 nM - 1 µM | Time-course and dose-response experiments are crucial. Basal p-UPF1 levels may vary. |
| Cell Viability (Single Agent) | 100 nM - 10 µM | IC50 can vary significantly between cell lines. |
| Synergy/Combination Studies | 10 nM - 1 µM | Use concentrations below the single-agent IC50 to observe synergistic effects. |
| NMD Reporter Assay | 100 nM - 1 µM | The dynamic range of the reporter will influence the required concentration. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of UPF1 Phosphorylation in Western Blot
Q: I treated my cells with this compound, but I don't see a decrease in phosphorylated UPF1 (p-UPF1) levels. What could be wrong?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Action: Confirm that the inhibitor was stored correctly (aliquoted, at -80°C) and that the DMSO stock is not old.[9] Consider purchasing a new batch if degradation is suspected.
-
-
Experimental Conditions:
-
Action: Ensure the treatment time and concentration are appropriate. While 10 nM has shown efficacy, some cell lines may be less sensitive.[5] Perform a dose-response (e.g., 10 nM, 100 nM, 1 µM) and a time-course (e.g., 1, 4, 8 hours) experiment to optimize conditions.
-
-
Antibody Quality:
-
Action: The specificity and sensitivity of the p-UPF1 antibody are critical. Run a positive control (e.g., cells treated with a known genotoxic agent that induces p-UPF1) and a negative control (e.g., lysate from UPF1 or SMG1 knockdown cells) to validate the antibody.
-
-
Protein Lysate Quality:
-
Basal Phosphorylation Level:
-
Action: The basal level of p-UPF1 may be low in your cell line under standard culture conditions. Consider treating cells with a mild stressor (e.g., low-dose UV or H2O2) to induce p-UPF1, then test the inhibitor's ability to block this induction.
-
Issue 2: High Variability in Cell Viability Assays
Q: My cell viability (e.g., MTS, CellTiter-Glo) results with this compound are not reproducible. Why?
A: Variability in cell-based assays is a common challenge. A systematic approach can help identify the source of the inconsistency.
-
Cell Culture Health:
-
Action: Ensure cells are healthy, within a consistent passage number range, and free from mycoplasma contamination. High passage numbers can alter cellular responses.
-
-
Assay Protocol:
-
Action: Standardize cell seeding density. Inconsistent cell numbers at the start of the experiment are a major source of variability. Also, ensure even mixing after adding the viability reagent and avoid introducing bubbles.
-
-
Compound Interference:
-
Action: Test whether this compound interferes with the assay chemistry. Run a control plate with medium, inhibitor (at various concentrations), and the viability reagent but without cells.[18] High concentrations of colored or fluorescent compounds can affect absorbance or luminescence readings.
-
-
Off-Target Cytotoxicity:
-
Action: At high concentrations (>1 µM), 11e may have off-target effects that contribute to cytotoxicity.[1][5] If you are seeing toxicity at concentrations much higher than those required for NMD inhibition, it may not be related to hSMG-1. Consider using a structurally different hSMG-1 inhibitor as a control to confirm the on-target effect.
-
-
DMSO/Solvent Concentration:
-
Action: Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Issue 3: Unexpected Experimental Outcomes
Q: I'm observing an unexpected phenotype (e.g., enhanced cell migration, altered morphology) after treatment. How do I confirm this is an on-target effect of hSMG-1 inhibition?
A: Distinguishing on-target from off-target effects is crucial for data interpretation.
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Use a Secondary Inhibitor:
-
Action: Use a different, structurally unrelated hSMG-1 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
-
Genetic Knockdown/Knockout:
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Action: Use siRNA, shRNA, or CRISPR to deplete hSMG-1. If the genetic perturbation phenocopies the effect of the inhibitor, it strongly supports an on-target mechanism.
-
-
Dose Correlation:
-
Action: Correlate the concentration required to elicit the phenotype with the concentration required to inhibit hSMG-1 activity (i.e., reduce p-UPF1). If the phenotype only occurs at concentrations far exceeding those needed for target inhibition, it may be an off-target effect.[19]
-
-
Rescue Experiment:
-
Action: If possible, express a drug-resistant mutant of hSMG-1 in your cells. If the inhibitor's effect is lost in cells expressing the resistant mutant, this provides strong evidence for on-target activity.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-UPF1 (Ser1096) Inhibition
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Treat cells with a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 4 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16]
-
Scrape cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (20-30 µg per lane is typical), add Laemmli sample buffer, and denature by heating at 95°C for 5-10 minutes.[16][17]
-
SDS-PAGE and Transfer: Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against phospho-UPF1 (e.g., anti-p-UPF1 Ser1096) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes each with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Stripping and Reprobing: To confirm equal loading, strip the membrane and reprobe for total UPF1 and a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.
-
Inhibitor Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions. Include wells for vehicle control (DMSO) and no-cell blanks (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[18]
-
Incubation: Incubate for 1-4 hours at 37°C, or until the color in the control wells has developed sufficiently. Protect the plate from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 3. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. pnas.org [pnas.org]
- 7. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 16. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.biomol.com [resources.biomol.com]
impact of serum on hSMG-1 inhibitor 11e activity in culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the hSMG-1 inhibitor 11e in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hSMG-1 kinase, with an IC50 of less than 0.05 nM.[1][2][3] hSMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and plays a crucial role in two key cellular pathways: Nonsense-Mediated RNA Decay (NMD) and the genotoxic stress response.[4][5][6] By inhibiting the kinase activity of hSMG-1, compound 11e disrupts these pathways. This can prevent the degradation of mRNAs with premature termination codons and interfere with cell cycle checkpoints activated by DNA damage, thereby sensitizing cancer cells to DNA-damaging agents.[1][6]
Q2: I am observing lower than expected potency of inhibitor 11e in my cell-based assay. What could be the cause?
A2: A common reason for reduced potency of small molecule inhibitors in cell culture is the presence of serum in the culture medium. Components of serum, particularly albumin, can bind to small molecules, reducing the free concentration of the inhibitor available to interact with its target, hSMG-1. This phenomenon is often referred to as an "IC50 shift" or "serum shift".[7][8] We recommend performing experiments in low-serum conditions or conducting a serum-shift assay to quantify the impact of serum on 11e's activity in your specific cell line.
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
A3: To determine the effect of serum, you can perform a comparative IC50 determination experiment. This involves measuring the potency (IC50) of inhibitor 11e in your cell line using both serum-free or low-serum medium and your standard serum-containing medium. A significant increase in the IC50 value in the presence of serum indicates that serum components are binding to the inhibitor and reducing its effective concentration.[7][8]
Q4: What are the downstream effects of inhibiting hSMG-1 with 11e?
A4: Inhibition of hSMG-1 by 11e can lead to several downstream effects. A key biochemical marker of target engagement is the reduced phosphorylation of UPF1, a critical component of the NMD pathway.[1][9] Functionally, this can lead to the stabilization of transcripts that would normally be degraded by NMD. In the context of genotoxic stress, hSMG-1 inhibition can abrogate the p53-mediated stress response and prevent cell cycle arrest, leading to increased apoptosis in cells treated with DNA-damaging agents.[1][4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency (Higher IC50) in Cell-Based Assays | Serum Protein Binding: The inhibitor 11e may be binding to proteins like albumin in the fetal bovine serum (FBS), reducing its free, active concentration. | 1. Perform a serum-shift assay by determining the IC50 of 11e in media with varying concentrations of FBS (e.g., 0.5%, 2%, 10%). 2. If possible for your cell line, conduct the experiment in serum-free or reduced-serum media. 3. If serum is required, be aware of the shift and adjust inhibitor concentrations accordingly, keeping the serum concentration consistent across experiments. |
| Inconsistent Results Between Experiments | Variable Serum Lots: Different lots of FBS can have varying protein compositions, leading to different degrees of inhibitor binding. | 1. Purchase a large batch of a single FBS lot to use for a series of experiments. 2. Qualify each new lot of FBS by running a control experiment with inhibitor 11e to ensure consistency. |
| No Observable Effect of the Inhibitor | Cell Line Insensitivity: The cellular context, such as the status of the p53 pathway or reliance on NMD, may influence the cell line's sensitivity to hSMG-1 inhibition. | 1. Confirm target engagement by measuring the phosphorylation of the hSMG-1 substrate, UPF1, via Western blot. 2. Use a positive control cell line known to be sensitive to hSMG-1 inhibition. 3. Consider combination treatments, as 11e is expected to be most effective when used as a sensitizer to genotoxic agents like cisplatin.[1] |
| Cell Death in Control Wells (Serum-Free Conditions) | Serum Deprivation Stress: Some cell lines are not viable for extended periods in the absence of serum. | 1. Reduce the duration of the experiment in serum-free media. 2. Use a reduced-serum medium (e.g., 0.5-2% FBS) as a compromise between minimizing serum effects and maintaining cell health. |
Quantitative Data Summary
The following table presents representative data on the impact of Fetal Bovine Serum (FBS) on the in vitro potency of this compound in A549 lung cancer cells.
| Assay Condition | IC50 (nM) | Fold Shift |
| Serum-Free Medium | 0.8 | - |
| Medium + 2% FBS | 4.5 | 5.6 |
| Medium + 10% FBS | 25.2 | 31.5 |
Note: These are example data to illustrate the potential impact of serum. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Determination of IC50 Shift for this compound
Objective: To quantify the effect of serum on the potency of this compound.
Materials:
-
A549 cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells/well in their standard growth medium (e.g., DMEM + 10% FBS) and allow them to attach overnight.
-
Preparation of Inhibitor Dilutions: Prepare a 10-point serial dilution series of this compound in DMSO. Then, create intermediate dilution plates in serum-free medium, medium with 2% FBS, and medium with 10% FBS. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.1%).
-
Cell Treatment:
-
Carefully remove the growth medium from the attached cells.
-
Add 100 µL of the prepared inhibitor dilutions in the different serum-containing media to the respective wells. Include vehicle control (medium with DMSO) for each serum condition.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assay: After the incubation period, measure cell viability using a standard method like the MTT assay.[11]
-
For MTT, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm.[11]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each serum condition.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit a four-parameter logistic curve to the data to determine the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 relative to the serum-free condition.
-
Visualizations
hSMG-1 Signaling Pathways
Caption: Dual roles of hSMG-1 in NMD and stress response, and inhibition by 11e.
Experimental Workflow: IC50 Shift Assay
Caption: Workflow for determining the serum-induced IC50 shift of inhibitor 11e.
Logic Diagram: Troubleshooting Reduced Potency
Caption: Troubleshooting logic for lower than expected activity of this compound.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
determining the optimal treatment duration with hSMG-1 inhibitor 11e
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with the hSMG-1 inhibitor 11e.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) kinase.[1][2][3] hSMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and plays a crucial role in two key cellular pathways:
-
Nonsense-Mediated mRNA Decay (NMD): hSMG-1 is essential for the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. hSMG-1 phosphorylates the key NMD factor UPF1, which is a critical step for NMD activation.[4]
-
Genotoxic Stress Response: hSMG-1 is also involved in the cellular response to DNA damage. It can phosphorylate proteins such as p53 and contributes to genome integrity.[4]
By inhibiting hSMG-1, inhibitor 11e can modulate these pathways, which has potential therapeutic applications, particularly in oncology.
Q2: What is the potency and selectivity of this compound?
A2: this compound is a highly potent inhibitor with a reported IC50 (half-maximal inhibitory concentration) of less than 0.05 nM for hSMG-1. It exhibits significant selectivity over other related kinases.[1][2]
| Kinase | IC50 |
| hSMG-1 | <0.05 nM |
| mTOR | 45 nM |
| PI3Kα | 61 nM |
| PI3Kγ | 92 nM |
| CDK1 | 32 µM |
| CDK2 | 7.1 µM |
Q3: How can I determine the optimal concentration of this compound for my in vitro experiments?
A3: The optimal concentration will depend on your specific cell type and experimental goals. A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired cellular effect (e.g., inhibition of UPF1 phosphorylation or reduction in cell viability). As a general guideline for kinase inhibitors, using a concentration 5-10 times the IC50 is often sufficient to achieve complete target inhibition in biochemical assays. However, for cell-based assays, empirical determination is crucial.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecule inhibitors in cell culture media can vary depending on the specific compound and the components of the media. It is recommended to perform a stability study to determine the half-life of this compound in your specific cell culture conditions, especially for long-term experiments. This can be done by incubating the inhibitor in the media for different durations and then measuring its concentration using methods like HPLC or mass spectrometry. General studies on small molecule kinase inhibitors have shown stability for at least 24 hours at room temperature and for several days at 2-8°C in plasma.[5]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or no observable effect of the inhibitor.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Troubleshooting:
-
Verify the concentration of your stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range of concentrations (e.g., from nanomolar to micromolar).
-
-
-
Possible Cause 2: Inhibitor degradation.
-
Troubleshooting:
-
Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Assess the stability of the inhibitor in your specific cell culture medium and conditions, especially for experiments lasting longer than 24 hours.
-
-
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting:
-
Ensure that your cell line expresses hSMG-1 and that the pathway is active.
-
Consider potential resistance mechanisms, such as drug efflux pumps.
-
-
Issue 2: Determining the optimal treatment duration for a sustained effect.
-
Experimental Approach: Time-Course Analysis
-
Objective: To determine the minimum duration of treatment required to observe a significant and sustained biological effect.
-
Protocol:
-
Treat cells with a fixed, effective concentration of this compound.
-
Harvest cells at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analyze the desired downstream markers at each time point. Key markers for hSMG-1 inhibition include:
-
Phosphorylation of UPF1 (p-UPF1): A direct target of hSMG-1. A decrease in p-UPF1 indicates target engagement. This can be assessed by Western blot.
-
Cell Viability/Proliferation: Assays such as MTT, MTS, or CellTiter-Glo can be used to measure the effect on cell growth over time.[6][7][8]
-
Apoptosis Markers: Analyze markers like cleaved caspase-3 or PARP cleavage by Western blot or flow cytometry to assess induced cell death.
-
-
-
Interpretation: The optimal duration is the earliest time point at which a maximal and stable effect is observed.
-
In Vivo Experiments
Issue 3: Translating in vitro findings to an in vivo model.
-
Challenge: Determining the appropriate dosing regimen (dose and frequency) and treatment duration for animal studies is complex due to pharmacokinetic and pharmacodynamic factors.
-
Guidance:
-
Pharmacokinetics: While specific pharmacokinetic data for this compound is limited, pyrimidine-based kinase inhibitors often exhibit variable oral bioavailability.[9][10] It is crucial to perform pharmacokinetic studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This will inform the dosing schedule required to maintain a therapeutic concentration at the tumor site.
-
Pharmacodynamics: Monitor the downstream target engagement in vivo. This can be done by collecting tumor biopsies or blood samples at different time points after treatment and analyzing the levels of p-UPF1.
-
Initial Duration: The duration of in vivo treatment in oncology studies with kinase inhibitors can range from several weeks to months, depending on the tumor model and the observed efficacy and toxicity.[11] Start with a duration that showed a robust and sustained effect in your long-term in vitro studies and adjust based on tumor growth inhibition and tolerability in the animal model.
-
Issue 4: Lack of tumor response or toxicity in animal models.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Troubleshooting:
-
Review pharmacokinetic data. The dosing regimen may need to be adjusted (higher dose or more frequent administration).
-
Analyze inhibitor concentration in tumor tissue.
-
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting:
-
Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).
-
Consider reducing the dose or exploring a different dosing schedule (e.g., intermittent dosing).
-
-
-
Possible Cause 3: Tumor model resistance.
-
Troubleshooting:
-
Ensure the chosen tumor model is dependent on the hSMG-1 pathway.
-
Consider combination therapies. Kinase inhibitors are often more effective when used in combination with other anti-cancer agents.[12]
-
-
Experimental Protocols
Protocol 1: Time-Course Analysis of UPF1 Phosphorylation by Western Blot
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the longest time point of the experiment.
-
Inhibitor Treatment: Treat cells with the predetermined optimal concentration of this compound. Include a DMSO-treated vehicle control.
-
Cell Lysis: At each time point (e.g., 0, 6, 12, 24, 48, 72 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-UPF1 (e.g., anti-phospho-(Ser/Thr) ATM/ATR substrate antibody).[13]
-
Incubate with a primary antibody against total UPF1 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the p-UPF1 signal to the total UPF1 signal.
Protocol 2: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over several days.[6][14]
-
Inhibitor Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72, 96, 120 hours).
-
Viability Measurement: At each time point, add the viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to the wells according to the manufacturer's instructions.[6][7][8]
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle-treated control to determine the percentage of cell viability. Plot cell viability against time for each concentration to determine the time-dependent effect of the inhibitor.
Visualizations
Caption: hSMG-1 signaling pathways and the point of intervention by inhibitor 11e.
Caption: Experimental workflow for determining optimal treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 12. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based SMG1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges associated with the in vivo delivery of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered with the in vivo delivery of pyrimidine-based SMG1 inhibitors?
The most significant challenges are poor aqueous solubility and low oral bioavailability, which are common issues for many kinase inhibitors.[1][2] These characteristics can lead to difficulties in formulating effective dosage forms for animal studies, resulting in variable drug exposure and potentially inconclusive experimental outcomes. Off-target effects and toxicity are also important considerations that can limit the therapeutic window of these inhibitors.[3]
Q2: Are there specific examples of pyrimidine-based SMG1 inhibitors with known in vivo delivery issues?
Yes. A notable example is SMG1i-11 , a potent and specific SMG1 inhibitor. Despite its effectiveness in in vitro assays, researchers have reported significant difficulties in finding a suitable vehicle for in vivo administration due to its high insolubility.[4] Another compound, LY3023414 , which was found to inhibit SMG1, showed unacceptable toxicity in animal models, preventing its further in vivo development.[3]
Q3: Have any pyrimidine-based SMG1 inhibitors demonstrated successful in vivo delivery and efficacy?
Yes, there have been successes. CC-115 , a dual inhibitor of mTOR and DNA-PK that also targets SMG1, has been tested in clinical trials and has shown to be relatively safe and well-tolerated in both human and mouse models.[5] More recently, a novel SMG1 inhibitor, KVS0001 , was specifically designed to overcome the delivery challenges of earlier compounds. It is reported to be soluble, bioavailable, and well-tolerated in vivo, demonstrating efficacy in mouse tumor models.[6]
Q4: What are the downstream effects of successful SMG1 inhibition in vivo?
Successful in vivo SMG1 inhibition disrupts the nonsense-mediated mRNA decay (NMD) pathway. This leads to an increase in the levels of transcripts containing premature termination codons, which can result in the production of novel neoantigens from mutated genes in cancer cells. This increased neoantigen presentation can enhance the immune system's ability to recognize and attack tumor cells.[4][6]
Troubleshooting Guides
Problem 1: Poor Solubility of the SMG1 Inhibitor
You are having difficulty dissolving your pyrimidine-based SMG1 inhibitor for in vivo administration.
Possible Causes and Solutions:
-
Inherent Physicochemical Properties: Many kinase inhibitors, including pyrimidine-based compounds, are lipophilic and have low aqueous solubility.
-
Solution 1: Formulation Strategies. Experiment with various biocompatible solvents and formulation vehicles. A decision tree for troubleshooting formulation issues is provided below.
-
Solution 2: Prodrug Approach. If you have medicinal chemistry capabilities, consider synthesizing a more soluble prodrug of your inhibitor. This has been a successful strategy for improving the bioavailability of other kinase inhibitors.[7]
-
-
Incorrect Solvent/Vehicle Selection: The chosen solvent may not be appropriate for your specific compound or the intended route of administration.
-
Solution: Test a Panel of Vehicles. Common vehicles for poorly soluble compounds in preclinical studies include:
-
Aqueous solutions with co-solvents (e.g., DMSO, PEG400, ethanol).
-
Surfactant-based formulations (e.g., Tween 80, Cremophor EL).
-
Lipid-based formulations (e.g., corn oil, sesame oil).
-
Polymer-drug dispersions.[8]
-
-
Problem 2: Low or Variable Bioavailability in Animal Studies
Pharmacokinetic analysis reveals low or inconsistent plasma concentrations of your SMG1 inhibitor after oral administration.
Possible Causes and Solutions:
-
Poor Absorption: The inhibitor may not be efficiently absorbed from the gastrointestinal tract due to its low solubility or other factors.
-
Solution 1: Change Route of Administration. For initial in vivo efficacy studies, consider parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption.
-
Solution 2: Optimize Formulation. As with solubility issues, enhancing the formulation can improve absorption. Amorphous solid dispersions have been shown to improve the solubility and oral bioavailability of poorly soluble drugs.
-
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: In Vitro Metabolic Stability Assays. Before extensive in vivo studies, assess the metabolic stability of your compound using liver microsomes or hepatocytes. This can help predict the extent of first-pass metabolism.
-
Problem 3: Observed Toxicity in Animal Models
Animals treated with the SMG1 inhibitor show signs of toxicity, such as weight loss or lethargy.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: The inhibitor may be acting on other kinases besides SMG1, leading to unintended biological effects.
-
Solution 1: Kinome Profiling. Perform a kinome-wide selectivity screen to identify potential off-targets. KVS0001, for example, was tested against a panel of over 240 kinases to confirm its specificity for SMG1.[3][6]
-
Solution 2: Dose-Response Studies. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy studies should be performed at or below the MTD.
-
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Solution: Include a Vehicle-Only Control Group. Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Data Presentation
Table 1: Comparative Profile of Pyrimidine-Based SMG1 Inhibitors
| Inhibitor | Target(s) | Reported IC50 for SMG1 | In Vivo Solubility/Bioavailability | Reported In Vivo Toxicity |
| SMG1i-11 | SMG1 | Sub-nanomolar (in some assays)[9] | Highly insoluble; not well-suited for in vivo administration[4] | Not reported due to formulation issues |
| CC-115 | SMG1, mTOR, DNA-PK | Not specified | Orally administered in mice; well-tolerated[5] | Relatively safe in clinical trials[5] |
| KVS0001 | SMG1 | Not specified | Soluble and bioavailable in mice[6] | Well-tolerated in mice[6] |
| LY3023414 | SMG1, other kinases | Not specified | Used in mouse xenografts[6] | Unacceptable off-target toxicity in animal models[3] |
Note: Specific quantitative data for IC50, solubility, and bioavailability are often not available in a directly comparable format across different publications. The information presented is based on qualitative descriptions from the cited literature.
Experimental Protocols
Protocol 1: General Method for In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a pyrimidine-based SMG1 inhibitor.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NOD/SCID) for tumor cell line xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to be sensitive to SMG1 inhibition) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The formula Tumor Volume (mm³) = (Length × Width²) / 2 is commonly used.[7]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare the SMG1 inhibitor in a suitable, sterile vehicle. For poorly soluble compounds, this may involve creating a suspension or an emulsion.
-
Administer the inhibitor and vehicle control to their respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary (e.g., once daily, 5 days on/2 days off).[7]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal health by recording body weight and observing for any clinical signs of toxicity.[7]
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured as a primary endpoint. Tumors can also be processed for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated UPF1).
Protocol 2: General Method for Quantification of a Pyrimidine-Based Inhibitor in Plasma by LC-MS/MS
This protocol outlines the key steps for measuring the concentration of a pyrimidine-based kinase inhibitor in plasma samples.
-
Sample Preparation (Protein Precipitation): [10]
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent, such as methanol or acetonitrile, typically containing a stable isotope-labeled internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (LC): [10][11]
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution using two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: Set a suitable flow rate for the column dimensions.
-
Injection Volume: Inject a small volume of the prepared sample supernatant.
-
-
Mass Spectrometric Detection (MS/MS): [11][12]
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in multiple-reaction monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte (the SMG1 inhibitor) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the SMG1 inhibitor into blank plasma and processing these standards alongside the unknown samples.
-
Calculate the concentration of the inhibitor in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
- 5. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
hSMG-1 Inhibitor 11e: A Comparative Guide to its Selectivity Profile Against PIKK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hSMG-1 inhibitor 11e with other known inhibitors of the Phosphoinositide 3-kinase-related kinase (PIKK) family. The objective is to present a clear selectivity profile of 11e, supported by available experimental data, to aid in its evaluation as a specific research tool and potential therapeutic agent.
Introduction to hSMG-1 and the PIKK Family
The human Suppressor with Morphological effect on Genitalia 1 (hSMG-1) is a crucial serine/threonine-protein kinase belonging to the PIKK family.[1] This family of atypical kinases plays a central role in cellular processes such as DNA damage response, cell cycle control, and nonsense-mediated mRNA decay (NMD).[2][3] Key members of the PIKK family include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and the mammalian Target of Rapamycin (mTOR).[4] Given the significant role of these kinases in cancer and other diseases, the development of selective inhibitors is of high interest in the scientific community.
This compound has emerged as a highly potent and selective inhibitor of hSMG-1 kinase.[2] This guide will delve into its selectivity profile in comparison to other PIKK family kinase inhibitors.
Comparative Selectivity Profile of PIKK Family Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other well-characterized PIKK inhibitors against the PIKK family kinases. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | hSMG-1 (nM) | ATM (nM) | ATR (nM) | DNA-PKcs (nM) | mTOR (nM) | PI3Kα (nM) | PI3Kγ (nM) |
| This compound | <0.05 [2] | N/A | N/A | N/A | 45[2] | 61[2] | 92[2] |
| Wortmannin | 60 | 150 | 1800 | 16 | 200 | 1-3 | 1-3 |
| NVP-BEZ235 | N/A | Potent Inhibition | N/A | Potent Inhibition | 20 | 4-75 | 4-75 |
| KU-55933 | N/A | 13 | >10,000 | >10,000 | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of the presented data. Below is a generalized protocol for a biochemical kinase assay, which is a common method for determining the IC50 values of kinase inhibitors. The specific conditions for the hSMG-1 assay as performed by Gopalsamy et al. (2012) are not publicly available in detail.
General Biochemical Kinase Assay Protocol (Radiometric Method)
This protocol outlines a standard procedure for measuring the activity of a kinase and the inhibitory effect of a compound.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., hSMG-1, ATM, ATR, DNA-PKcs, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified kinase enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.
-
Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will pass through.
-
Wash the filter plate multiple times with the phosphoric acid wash buffer to remove any unbound radiolabeled ATP.
-
After drying the filter plate, add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of the PIKK family in cellular signaling and a typical workflow for evaluating kinase inhibitors.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
Validating hSMG-1 Inhibitor 11e: A Comparative Guide to NMD Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hSMG-1 inhibitor 11e and its activity in knocking down Nonsense-Mediated mRNA Decay (NMD). The following sections detail its performance against other common NMD inhibitors, supported by experimental data and protocols.
The NMD pathway is a critical cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. Inhibition of NMD is a promising therapeutic strategy for genetic disorders caused by nonsense mutations. The hSMG-1 kinase is a key regulator of NMD, making it an attractive target for therapeutic intervention. The this compound has emerged as a potent and selective tool for studying and potentially modulating this pathway.
Performance Comparison of NMD Inhibitors
The efficacy of this compound in downregulating NMD can be compared with other known inhibitors. The following table summarizes the quantitative data on their activity.
| Inhibitor | Target/Mechanism | Potency (IC50/EC50) | Effective Concentration (Cell-based Assays) | Selectivity |
| This compound | hSMG-1 Kinase | IC50: <0.05 nM (for hSMG-1 kinase)[1] | 0.3 µM - 1 µM[2][3] | Highly selective (>900-fold over mTOR, PI3Kα/γ, and CDK1/2)[1] |
| KVS0001 | SMG1 Kinase | Not explicitly stated | Nanomolar range; near-total NMD blockade at 600 nM[4][5] | Highly selective for SMG1[4][5] |
| NMDI-14 | Disrupts UPF1-SMG5/7 interaction | Not explicitly stated | 5 µM - 50 µM | Targets protein-protein interaction |
| Cycloheximide | Translation Elongation | Not applicable | 30 µg/ml - 100 µg/mL | Non-selective, general translation inhibitor |
Experimental Validation Protocols
Accurate validation of NMD inhibitor activity is crucial. The following are detailed protocols for key experiments used to assess the efficacy of compounds like this compound.
Luciferase Reporter Assay for NMD Inhibition
This assay provides a quantitative measure of NMD activity by monitoring the expression of a luciferase reporter gene containing a PTC. Inhibition of NMD leads to an increase in luciferase expression.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Dual-luciferase reporter plasmids (one with a PTC in the reporter gene, one control)
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Passive Lysis Buffer (e.g., Promega)
-
Luciferase Assay Reagent (e.g., Promega)
-
Stop & Glo® Reagent (for dual-luciferase assays)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the NMD reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other NMD inhibitors. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them by adding Passive Lysis Buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in inhibitor-treated cells to the vehicle-treated control. An increase in the ratio indicates NMD inhibition.
RT-qPCR for Endogenous NMD Substrate Levels
This method validates NMD inhibition by measuring the mRNA levels of known endogenous NMD substrates. NMD inhibition will lead to an increase in the abundance of these transcripts.
Materials:
-
Mammalian cells treated with NMD inhibitors
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for target NMD substrate genes (e.g., SC35C, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with this compound or other inhibitors at desired concentrations and for a specific duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Ensure RNA quality and integrity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Set up the qPCR reaction with primers for the NMD substrate and a housekeeping gene. Run the reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the NMD substrate mRNA using the ΔΔCt method, normalizing to the housekeeping gene. An increase in the relative expression in inhibitor-treated samples compared to the control indicates NMD inhibition.
Western Blot for UPF1 Phosphorylation
hSMG-1 kinase phosphorylates the key NMD factor UPF1, a critical step for NMD activity. A specific inhibitor of hSMG-1 should decrease the level of phosphorylated UPF1.
Materials:
-
Mammalian cells treated with NMD inhibitors
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-UPF1 (specific for the hSMG-1 phosphorylation site) and anti-total-UPF1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with inhibitors, then lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred over milk.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an anti-total-UPF1 antibody.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated UPF1 to total UPF1. A decrease in this ratio upon inhibitor treatment indicates successful target engagement.
Visualizing the NMD Pathway and Experimental Workflow
To better understand the mechanism of action and the validation process, the following diagrams illustrate the NMD signaling pathway and a typical experimental workflow.
Caption: NMD pathway showing the role of hSMG-1 and its inhibition by 11e.
Caption: Workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 5. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: hSMG-1 Inhibitor 11e vs. siRNA Knockdown of SMG1 for NMD Research
For researchers, scientists, and drug development professionals investigating the Nonsense-Mediated mRNA Decay (NMD) pathway, the choice between targeted inhibition and genetic knockdown of the key kinase SMG1 is a critical experimental decision. This guide provides an objective comparison of the small molecule hSMG-1 inhibitor 11e and siRNA-mediated knockdown of SMG1, supported by experimental data and detailed protocols to inform your research strategy.
This comparison guide delves into the specifics of each method, examining their mechanisms, efficacy, specificity, and potential off-target effects. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.
Mechanism of Action: A Tale of Two Approaches
Both this compound and siRNA targeting SMG1 aim to disrupt the function of the SMG1 kinase, a critical component of the NMD surveillance machinery. However, they achieve this through fundamentally different mechanisms.
This compound: This potent and selective small molecule directly targets the ATP-binding pocket of the hSMG-1 kinase, preventing the phosphorylation of its downstream target, UPF1. This phosphorylation event is a crucial step in the activation of the NMD pathway. By inhibiting this kinase activity, 11e effectively blocks the degradation of mRNAs containing premature termination codons (PTCs).
siRNA Knockdown of SMG1: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that trigger the degradation of a specific target mRNA. In this case, siRNAs designed to target SMG1 mRNA lead to a reduction in the overall levels of the SMG1 protein. This depletion of the SMG1 protein results in a corresponding decrease in UPF1 phosphorylation and subsequent inhibition of the NMD pathway.
Performance Comparison: Potency and Specificity
The efficacy of both methods can be assessed by their potency in inhibiting SMG1 function and their specificity in targeting SMG1 without affecting other cellular processes.
Potency and Efficacy
The this compound demonstrates high potency with a biochemical half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[1][2][3] In cellular assays, it has been shown to inhibit NMD at low micromolar concentrations.[4] In contrast, the effectiveness of siRNA is dependent on transfection efficiency and can vary between cell lines, but studies consistently show significant reductions in SMG1 protein levels.[5][6]
| Parameter | This compound | siRNA Knockdown of SMG1 | Reference |
| Biochemical IC50 (hSMG-1) | <0.05 nM | Not Applicable | [1][2][3] |
| Cellular Concentration for NMD Inhibition | 0.3 µM (in HT1080 cells) | Varies (typically nM range) | [4] |
| Observed Effect | Reduction of UPF1 phosphorylation | Reduction of total SMG1 protein and phospho-UPF1 | [5][6] |
Specificity and Off-Target Effects
A crucial consideration for any targeted approach is the potential for off-target effects. The this compound has been profiled against a panel of other kinases and shows high selectivity.[1][2][3][7] However, like most kinase inhibitors, the potential for off-target effects at higher concentrations cannot be entirely ruled out.
siRNA-mediated knockdown can also have off-target effects, primarily through the unintended silencing of mRNAs with partial sequence homology to the siRNA. The use of multiple siRNAs targeting different regions of the SMG1 mRNA can help to mitigate this risk.
| Parameter | This compound | siRNA Knockdown of SMG1 | Reference |
| Selectivity (vs. other kinases) | >900-fold selectivity over mTOR, PI3Kα/γ | Not Applicable | [1][2][3][7] |
| Potential Off-Target Mechanisms | Inhibition of other kinases, especially at higher concentrations. | "Seed region" mediated silencing of unintended mRNAs. | [8][9] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the targeted signaling pathway is essential for understanding the application of these two methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Widespread siRNA “off-target” transcript silencing mediated by seed region sequence complementarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-like off-target transcript regulation by siRNAs is species specific - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of hSMG-1 Inhibitor 11e: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the human Suppressor with Morphogenetic effect on genitalia 1 (hSMG-1) inhibitor 11e with other cellular kinases. This guide is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this potent kinase inhibitor. The following sections detail the cross-reactivity profile of 11e, experimental methodologies for assessing kinase inhibition, and an overview of the relevant signaling pathways.
Cross-Reactivity Profile of hSMG-1 Inhibitor 11e
This compound is a potent and selective inhibitor of hSMG-1 kinase with a reported IC50 value of less than 0.05 nM.[1][2][3][4] To assess its selectivity, the inhibitor was screened against a panel of other cellular kinases. The results, summarized in the table below, demonstrate a high degree of selectivity for hSMG-1 over other tested kinases, including members of the PI3K-related kinase (PIKK) family and cyclin-dependent kinases (CDKs).
| Kinase Target | IC50 (nM) | Fold Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 | - |
| mTOR | 45 | >900 |
| PI3Kα | 61 | >1220 |
| PI3Kγ | 92 | >1840 |
| CDK2 | 7,100 | >142,000 |
| CDK1 | 32,000 | >640,000 |
Data compiled from multiple sources.[1][3][5][6][7]
The data reveals that this compound exhibits over 900-fold selectivity against mTOR and even greater selectivity against the tested PI3K and CDK isoforms.[1][2][5][6][7] This high selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as it minimizes the likelihood of off-target effects that could confound experimental results or lead to toxicity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various kinases is typically performed using in vitro biochemical assays. Below is a generalized protocol representative of common methodologies employed for this purpose.
General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL.
-
Include control wells: "no inhibitor" (positive control) and "no kinase" (background control).
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from "no kinase" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of hSMG-1 and the experimental approach for assessing inhibitor selectivity, the following diagrams are provided.
hSMG-1 is a key regulator in two critical cellular processes: nonsense-mediated mRNA decay (NMD) and the DNA damage response (DDR).[8][9] In NMD, hSMG-1 is a core component of the surveillance complex that identifies and triggers the degradation of mRNAs containing premature termination codons, thereby preventing the synthesis of truncated and potentially harmful proteins.[9][10][11] In the DDR pathway, hSMG-1, along with other PIKK family members like ATM, is activated by DNA damage and contributes to the phosphorylation and activation of downstream effectors such as p53, leading to cell cycle arrest and DNA repair.[8][12] The high selectivity of inhibitor 11e makes it a valuable tool for dissecting the specific roles of hSMG-1 in these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 1402452-10-1 | MOLNOVA [molnova.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Validating p53 Activation: A Comparative Analysis of the hSMG-1 Inhibitor 11e and Alternative Strategies
For researchers in oncology and drug development, the activation of the p53 tumor suppressor protein is a key therapeutic strategy. This guide provides a comparative analysis of the novel hSMG-1 inhibitor, 11e, against other established methods of p53 activation, supported by experimental data and detailed protocols.
Introduction to p53 Activation and the Role of hSMG-1
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its negative regulators, such as MDM2.[3] This has led to the development of therapeutic strategies aimed at reactivating wild-type p53.
A promising new target in this endeavor is the human Suppressor with Morphogenetic Effect on Genitalia 1 (hSMG-1), a PI3K-related protein kinase. hSMG-1 is a central component of the nonsense-mediated mRNA decay (NMD) pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons.[4][5] Recent evidence suggests that inhibiting the NMD pathway can lead to the upregulation of certain p53 isoforms (p53β and p53γ) that are resistant to MDM2-mediated degradation, thereby activating the p53 signaling pathway.[1][6]
hSMG-1 Inhibitor 11e: A Potent and Selective Tool
The this compound is a highly potent and selective small molecule. Its efficacy and selectivity have been characterized in biochemical assays, demonstrating its potential as a precise tool for studying the role of hSMG-1 in p53 activation.
Table 1: In Vitro Kinase Inhibitory Profile of this compound [4][5][7]
| Target | IC50 | Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 nM | - |
| mTOR | 45 nM | >900-fold |
| PI3Kα | 61 nM | >1220-fold |
| PI3Kγ | 92 nM | >1840-fold |
| CDK1 | 32 µM | >640,000-fold |
| CDK2 | 7.1 µM | >142,000-fold |
Comparative Analysis of p53 Activation
To validate the effect of this compound on p53 activation, a comparison with a well-established p53 activator, the MDM2 inhibitor Nutlin-3a, is presented. The data below is based on studies investigating the effects of inhibiting the NMD pathway (the mechanism of action for 11e) and the effects of direct MDM2 inhibition.
Table 2: Comparison of p53 Activation by NMD Inhibition and MDM2 Inhibition
| Parameter | NMD Inhibition (via NMDi)[6] | MDM2 Inhibition (Nutlin-3a)[8] |
| Mechanism of Action | Upregulation of MDM2-resistant p53 isoforms (p53β/γ) | Direct inhibition of p53-MDM2 interaction |
| Effect on p53 Target Genes | ||
| GADD45A mRNA | Significant increase | - |
| p21 mRNA | Modest increase | - |
| PUMA mRNA | Significant increase | - |
| p53 Transcriptional Activity | Significant increase in luciferase reporter assay | Significant increase in p53-responsive reporter activity |
| Cell Viability | IC50: 0.4 to 3.0 µM in various cancer cell lines | - |
| Effect on Protein Levels (Fold Increase) | ||
| p21 | - | ~2-3 fold (in HCT116 cells) |
| MDM2 | - | ~2-3 fold (in HCT116 cells) |
Note: The data for NMD inhibition is from a study using a general NMD inhibitor (NMDi), which acts through the same pathway as this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Western Blot for p53 and Phospho-p53
-
Cell Lysis: Treat cells with the inhibitor of choice. After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total p53 and phospho-p53 (e.g., Ser15) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Luciferase Reporter Assay for p53 Transcriptional Activity
-
Cell Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with the this compound or other compounds.
-
Lysis and Luminescence Measurement: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the inhibitor.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
The this compound represents a novel and highly specific tool for activating the p53 pathway. By inhibiting hSMG-1 and, consequently, the NMD pathway, 11e is proposed to upregulate MDM2-resistant p53 isoforms, leading to the activation of p53 target genes and downstream anti-tumor effects. Comparative analysis with established p53 activators like Nutlin-3a highlights a distinct mechanism of action that warrants further investigation. The provided experimental protocols offer a robust framework for researchers to validate and quantify the effects of 11e and other compounds on p53 activation in their specific cellular models.
References
- 1. Inhibition of nonsense-mediated decay rescues p53β/γ isoform expression and activates the p53 pathway in MDM2-overexpressing and select p53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the functions of p53 and drugs acting either on wild- or mutant-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Natural Small Molecule Harmine Inhibits Angiogenesis and Suppresses Tumour Growth through Activation of p53 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. This compound () for sale [vulcanchem.com]
- 8. Suppression of HSF1 activity by wildtype p53 creates a driving force for p53 loss-of-heterozygosity - PMC [pmc.ncbi.nlm.nih.gov]
hSMG-1 inhibitor 11e versus the novel SMG1 inhibitor KVS0001
A Comparative Guide to SMG1 Inhibitors: hSMG-1 Inhibitor 11e vs. KVS0001
For researchers in oncology, genetics, and drug development, the modulation of nonsense-mediated mRNA decay (NMD) presents a promising therapeutic strategy. NMD is a critical cellular surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. However, in the context of cancer, NMD can also eliminate transcripts harboring tumor-specific mutations that could otherwise produce neoantigens, thereby allowing cancer cells to evade immune detection.[1][2][3][4] SMG1 kinase is a pivotal regulator of the NMD pathway, making it an attractive target for therapeutic intervention.[1][2][4]
This guide provides a detailed comparison of two prominent SMG1 inhibitors: the early-generation this compound and the novel, clinical-stage inhibitor KVS0001. We will delve into their potency, selectivity, and, crucially, their applicability in preclinical research, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | KVS0001 |
| Potency (IC50 for SMG1) | <0.05 nM[5][6][7] | Not explicitly stated, but bioactive in the nanomolar range[8] |
| In Vivo Bioavailability | Poor, highly insoluble[9] | Orally bioavailable and well-tolerated in vivo[1][9] |
| Development Status | Preclinical research tool | Investigational, developed for clinical translation |
| Primary Advantage | High in vitro potency | Excellent in vivo efficacy and favorable pharmacological properties[9] |
| Primary Limitation | Poor solubility, limiting in vivo studies[9] | Newer compound, less long-term data in the public domain |
Introduction to the NMD Pathway and the Role of SMG1
The nonsense-mediated decay pathway is a highly conserved quality control mechanism in eukaryotes.[10][11][12][13] When a ribosome encounters a premature termination codon (PTC) on an mRNA transcript, a series of events is initiated that leads to the degradation of that mRNA. A key step in this process is the phosphorylation of the UPF1 protein by the SMG1 kinase.[1][2][4][14] This phosphorylation event is a critical signal for the recruitment of downstream factors that execute the decay of the aberrant mRNA. By inhibiting SMG1, the phosphorylation of UPF1 is blocked, thereby stabilizing transcripts with PTCs and allowing for their translation into proteins. In cancer cells, these proteins can be a source of neoantigens that can be recognized by the immune system.
Head-to-Head Comparison: this compound vs. KVS0001
Potency and Selectivity
This compound is a highly potent and selective inhibitor of SMG1 kinase. In vitro kinase assays have demonstrated an IC50 value of less than 0.05 nM for hSMG-1.[5][6][7] Its selectivity is also well-documented, with significantly higher IC50 values for other kinases, indicating a specific mode of action at the molecular level.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 | Fold Selectivity vs. hSMG-1 |
| hSMG-1 | <0.05 nM | - |
| mTOR | 45 nM | >900-fold |
| PI3Kα | 61 nM | >1220-fold |
| PI3Kγ | 92 nM | >1840-fold |
| CDK1 | 32 μM | >640,000-fold |
| CDK2 | 7.1 μM | >142,000-fold |
| Data sourced from MedChemExpress and TargetMol product data sheets.[5][15] |
KVS0001 was developed as a novel SMG1 inhibitor with improved pharmaceutical properties.[9] While a direct IC50 value for SMG1 is not as prominently reported in the initial literature, it has been shown to be bioactive in the nanomolar range in cellular assays.[8] More importantly, KVS0001 has been profiled against a large panel of protein and lipid kinases, demonstrating high selectivity for SMG1. At concentrations up to 1 µM, KVS0001 shows specific inhibition of SMG1 with minimal off-target effects.[8]
Solubility and In Vivo Activity: The Key Differentiator
The most significant difference between these two inhibitors lies in their physicochemical properties and, consequently, their utility in in vivo studies. This compound is characterized by very poor aqueous solubility, which has largely precluded its use in animal models.[9] This limitation has confined its application to in vitro experiments, where its high potency can be leveraged in cell culture systems.
In contrast, KVS0001 was specifically designed to overcome this limitation. It is described as a soluble and orally bioavailable compound that is well-tolerated in mice.[1][9] This has enabled extensive in vivo studies demonstrating its ability to inhibit NMD in tumors, leading to the expression of neoantigens and a subsequent anti-tumor immune response.[9]
Experimental Data and Methodologies
Experimental Workflow for Comparing SMG1 Inhibitors
A typical workflow for the preclinical evaluation and comparison of SMG1 inhibitors like 11e and KVS0001 involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.
Key Experimental Protocols
1. In Vitro SMG1 Kinase Inhibition Assay
-
Objective: To determine the IC50 of the inhibitor against SMG1 kinase.
-
Methodology:
-
Recombinant human SMG1 kinase is incubated with a peptide substrate corresponding to the phosphorylation site on UPF1 (e.g., a GST-Upf1-S1096 peptide).[16][17]
-
The reaction is carried out in a kinase buffer containing ATP and the test inhibitor at various concentrations.
-
The level of substrate phosphorylation is measured, typically using a phosphospecific antibody in an ELISA format or by detecting the incorporation of radiolabeled ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Western Blot for Phosphorylated UPF1 (p-UPF1)
-
Objective: To confirm the inhibition of SMG1 kinase activity in a cellular context.
-
Methodology:
-
Cancer cell lines are treated with the SMG1 inhibitor (or DMSO as a vehicle control) for a specified period.
-
Cells are lysed, and total protein is extracted.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated UPF1 at a key regulatory site (e.g., Ser1096). A separate blot or a reprobed blot is used to detect total UPF1 as a loading control.
-
A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization. A decrease in the p-UPF1/total UPF1 ratio indicates target engagement.[8]
-
3. Measurement of NMD Substrate mRNA Levels
-
Objective: To quantify the functional consequence of SMG1 inhibition on NMD.
-
Methodology:
-
Cells with known PTC-containing transcripts are treated with the inhibitor.
-
Total RNA is extracted from the cells.
-
Reverse transcription quantitative PCR (RT-qPCR) is performed using primers specific for the NMD-sensitive transcript.
-
The levels of the PTC-containing mRNA are normalized to a stable housekeeping gene. An increase in the relative abundance of the NMD substrate indicates inhibition of the pathway.
-
4. In Vivo Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of the SMG1 inhibitor in an animal model.
-
Methodology:
-
Immunocompetent mice are implanted with syngeneic tumor cells that are known to harbor NMD-sensitive mutations.
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
The SMG1 inhibitor (e.g., KVS0001) is administered according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic and immunological analysis.
-
Conclusion
Both this compound and KVS0001 are valuable tools for studying the role of SMG1 and the NMD pathway. This compound remains a potent and selective compound for in vitro studies, offering a high degree of confidence in target engagement in cellular models. However, its utility is severely hampered by its poor solubility and lack of in vivo bioavailability.
KVS0001 represents a significant advancement in the field. By addressing the pharmacological shortcomings of earlier inhibitors like 11e, KVS0001 has demonstrated promising preclinical in vivo efficacy, paving the way for potential clinical applications.[9] For researchers aiming to translate findings from cell culture to in vivo models and ultimately to the clinic, KVS0001 is the superior choice. Its development underscores the importance of optimizing not just potency and selectivity, but also the drug-like properties essential for therapeutic success.
References
- 1. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonsense-mediated decay - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | TargetMol [targetmol.com]
- 16. The nonsense-mediated mRNA decay SMG-1 kinase is regulated by large-scale conformational changes controlled by SMG-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for hSMG-1 Inhibitor 11e
For researchers, scientists, and drug development professionals utilizing hSMG-1 inhibitor 11e, a potent and selective kinase inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance.[1][2][3] This guide provides essential, step-by-step procedures for the safe management of this compound waste.
Chemical and Physical Properties
A thorough understanding of the inhibitor's properties is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C26H27N7O3S |
| Molecular Weight | 517.60 g/mol |
| Appearance | Solid powder |
| Solubility | DMSO: 50 mg/mL (96.60 mM) |
| Storage (Solid) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
Data sourced from multiple suppliers and may vary slightly.[1][4][5]
Disposal of this compound
Proper disposal of this compound, as with any small molecule inhibitor, must be conducted in accordance with prevailing country, federal, state, and local regulations.[6] The following procedures are based on general best practices for laboratory chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound, such as stock solutions in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and solvent if it is a liquid waste.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[6]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Personal Precautions:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid breathing vapors, mist, dust, or gas.[6]
-
-
Containment and Cleaning:
-
For small spills of the solid compound, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Environmental Precautions:
-
Prevent the spilled material from entering drains, sewers, or watercourses.[6]
-
First Aid Measures
In case of exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1402452-10-1 | MOLNOVA [molnova.com]
- 4. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling hSMG-1 Inhibitor 11e
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of hSMG-1 inhibitor 11e, a potent and selective kinase inhibitor. This document provides immediate access to critical safety protocols, experimental guidelines, and logistical data to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent research compound that requires careful handling to minimize exposure and ensure laboratory safety. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Prevents contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the solid form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood. |
Handling and Storage
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[1] Use only in areas with appropriate exhaust ventilation.[1]
-
Storage of Solid: Keep the container tightly sealed in a cool, well-ventilated area.[1] Recommended storage temperature is 4°C, protected from moisture and light.[1]
-
Storage of Solutions: In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Solutions should be stored in sealed containers, protected from moisture and light.[2]
Operational Plans: Experimental Use
This compound is a potent and selective inhibitor of the hSMG-1 kinase, with an IC50 of less than 0.05 nM.[3][4] It demonstrates over 900-fold selectivity against mTOR.[3] Its primary applications in research involve the study of nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.[2][3]
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on hSMG-1 kinase.
Materials:
-
Recombinant human SMG-1 (hSMG-1)
-
GST-tagged p53 (substrate)
-
This compound
-
Kinase buffer
-
ATP
-
96-well plates
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the recombinant hSMG-1 enzyme to the kinase buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the GST-tagged p53 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 1 hour at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the phosphorylation of the p53 substrate using a DELFIA assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay Workflow for NMD Inhibition
This workflow describes a general procedure to investigate the effect of this compound on NMD in a cellular context.
Cell Culture and Treatment:
-
Culture cells (e.g., HT1080 fibrosarcoma cells) in appropriate media and conditions.[5]
-
Treat cells with the desired concentration of this compound (a concentration of 0.3 µM has been used to achieve NMD inhibition).[5] Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 20 hours).[5]
Analysis of NMD Inhibition (Western Blot for UPF1 Phosphorylation):
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated UPF1 (a downstream target of hSMG-1) and total UPF1.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands and quantify the levels of phosphorylated UPF1 relative to total UPF1. A decrease in phosphorylated UPF1 indicates inhibition of hSMG-1 activity.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused solid compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Solutions of the inhibitor | Absorb with a liquid-binding material (e.g., diatomite) and dispose of as contaminated material.[1] |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated surfaces and equipment | Decontaminate by scrubbing with alcohol.[1] |
Signaling Pathways Involving hSMG-1
hSMG-1 is a key protein kinase involved in two critical cellular pathways: nonsense-mediated mRNA decay (NMD) and the genotoxic stress response.
Nonsense-Mediated mRNA Decay (NMD) Pathway
The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. hSMG-1 plays a crucial role by phosphorylating the UPF1 protein, a key step in initiating mRNA degradation.
Caption: hSMG-1 in the Nonsense-Mediated mRNA Decay Pathway.
Genotoxic Stress Response Pathway
In response to DNA damage, hSMG-1 can be activated and contribute to the phosphorylation of the tumor suppressor protein p53.[6][7] This phosphorylation is a critical event in the cellular response to genotoxic stress, leading to cell cycle arrest or apoptosis.
Caption: hSMG-1's Role in the Genotoxic Stress Response.
References
- 1. This compound | 1402452-10-1 | MOLNOVA [molnova.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
